Product packaging for Gboxin(Cat. No.:CAS No. 2101315-36-8)

Gboxin

Cat. No.: B607609
CAS No.: 2101315-36-8
M. Wt: 393.0 g/mol
InChI Key: UBWVTCCKVGOTBG-VYZBTARASA-M
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Description

Gboxin is an inhibitor of oxidative phosphorylation in cancer cells, which have a higher mitochondrial proton gradient and pH compared with non-cancerous cells. It increases the mitochondrial membrane potential and reduces the oxygen consumption rate, which can be bypassed by the proton ionophore FCCP, indicating that it inhibits F0F1 ATP synthase/complex V. This compound decreases viability of three primary mouse glioblastoma cell lines (IC50s = ~150 nM) and three patient-derived glioblastoma cultures (IC50s = ~1 µM) but does not affect the viability of primary mouse embryonic fibroblasts or astrocytes. It halts the cell cycle in the G1/G0 phase and induces apoptosis of primary low-passage glioblastoma cells pooled from multiple tumors.>This compound chloride is an oxidative phosphorylation inhibitor that targets glioblastoma but not embryonic fibroblasts or neonatal astrocytes. This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells. This compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes in a manner that is dependent on the proton gradient of the inner mitochondrial membrane, and it inhibits the activity of F0F1 ATP synthase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H33ClN2O2 B607609 Gboxin CAS No. 2101315-36-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWVTCCKVGOTBG-VYZBTARASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2101315-36-8
Record name 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Role of Mitochondrial pH in Gboxin Accumulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which mitochondrial pH governs the accumulation and selective toxicity of Gboxin, a potent inhibitor of oxidative phosphorylation in cancer cells. This document outlines the key scientific principles, presents quantitative data from pivotal studies, details experimental protocols for investigating this phenomenon, and provides visual representations of the underlying pathways and workflows.

Core Principle: Exploiting the Aberrant pH of Cancer Mitochondria

This compound is a novel small molecule that has demonstrated remarkable selectivity in targeting glioblastoma (GBM) and other cancer cells while sparing normal, healthy cells.[1][2][3][4] The foundation of this selectivity lies in the distinct bioenergetic state of cancer cell mitochondria.

Cancer cells frequently exhibit a hyperpolarized mitochondrial membrane potential, which results in a more alkaline mitochondrial matrix compared to non-cancerous cells.[1][3] this compound, being a positively charged molecule, leverages this elevated proton gradient.[1][5] Its positive charge drives its accumulation within the negatively charged and alkaline environment of the cancer cell's mitochondrial matrix. This targeted accumulation leads to a high local concentration of this compound, enabling it to effectively inhibit its target, the F0F1 ATP synthase (Complex V of the electron transport chain), thereby shutting down cellular energy production and inducing cell death.[1][2][3][4]

In contrast, normal cells, with their lower mitochondrial membrane potential and less alkaline matrix, do not accumulate this compound to toxic levels.[6][7] Furthermore, healthy cells often possess a functional mitochondrial permeability transition pore (mPTP), which can regulate the mitochondrial pH and extrude excess cations like this compound, conferring resistance to its effects.[1][5] Many cancer cells, including glioblastoma, exhibit dysfunctional mPTP, further enhancing their susceptibility to this compound.[1][5]

Quantitative Data Summary

The selective efficacy of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) in various cell lines. The following tables summarize key findings from foundational studies.

Table 1: this compound IC50 Values in Glioblastoma vs. Non-Cancerous Cells

Cell LineCell TypeThis compound IC50 (nM)Reference
HTSMouse Glioblastoma~150[1]
ts12017Human Glioblastoma~1000[1]
ts1156Human Glioblastoma~1000[1]
ts603Human Glioblastoma~1000[1]
MEFsMouse Embryonic Fibroblasts>5000[1]
AstrocytesMouse Astrocytes>5000[1]
NSCsMouse Neural Stem/Progenitor Cells>1500[1]

Table 2: Effect of mPTP Inhibition on this compound Sensitivity in Resistant Cells

Cell LineTreatmentThis compound IC50Fold SensitizationReference
MEFsThis compound alone> 5 µM-[1]
MEFsThis compound + 1 µM Cyclosporin A< 500 nM>10-fold[1]
DaoyThis compound alone8256 nM-
DaoyThis compound + 1 µM Cyclosporin A1867 nM~4.4-fold

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of this compound action and the experimental strategies to probe it are crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate these concepts.

This compound's Mechanism of Action

Gboxin_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion High_pH High Mitochondrial Matrix pH Gboxin_Accumulation This compound Accumulation High_pH->Gboxin_Accumulation High_MMP High Mitochondrial Membrane Potential High_MMP->Gboxin_Accumulation ATP_Synthase_Inhibition F0F1 ATP Synthase Inhibition Gboxin_Accumulation->ATP_Synthase_Inhibition OXPHOS_Block OXPHOS Blockade ATP_Synthase_Inhibition->OXPHOS_Block Cell_Death Cell Death OXPHOS_Block->Cell_Death Gboxin_Ext This compound (Extracellular) Gboxin_Ext->Gboxin_Accumulation Positive Charge Driven

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflow for Demonstrating pH-Dependent Accumulation

Gboxin_Workflow Start Start: Compare this compound-sensitive (GBM) and this compound-resistant (MEF) cells Treat_CsA Treat MEFs with mPTP inhibitor (Cyclosporin A) Start->Treat_CsA Visualize_C_this compound Visualize this compound accumulation using C-Gboxin (clickable analog) Treat_CsA->Visualize_C_this compound Measure_Toxicity Measure cell viability (IC50) Treat_CsA->Measure_Toxicity Result_Accumulation Result: Increased C-Gboxin accumulation in CsA-treated MEFs Visualize_C_this compound->Result_Accumulation Result_Toxicity Result: Increased this compound toxicity in CsA-treated MEFs Measure_Toxicity->Result_Toxicity

Caption: Experimental workflow to validate the role of mPTP and pH in this compound accumulation.

Logical Relationship of Key Factors in this compound Sensitivity

Gboxin_Logic High_Mito_pH High Mitochondrial pH Gboxin_Accumulation This compound Accumulation High_Mito_pH->Gboxin_Accumulation Blunted_mPTP Blunted mPTP Activity Blunted_mPTP->High_Mito_pH Gboxin_Sensitivity This compound Sensitivity Gboxin_Accumulation->Gboxin_Sensitivity

Caption: Logical relationship between mitochondrial pH, mPTP, and this compound sensitivity.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the foundational research on this compound.

Oxygen Consumption Rate (OCR) Assay

This protocol is adapted for use with a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

  • Cell Seeding:

    • Seed cells (e.g., HTS or MEFs) in a Seahorse XF cell culture microplate at a pre-determined optimal density.

    • Incubate overnight under standard cell culture conditions (37°C, 5% CO2).

  • Assay Preparation:

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose, pH 7.4.

    • Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

  • Compound Loading:

    • Prepare stock solutions of this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A in the supplemented XF Base Medium.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Initiate the assay protocol. A typical protocol involves:

      • Basal OCR measurement (3-4 cycles).

      • Injection of this compound (at various concentrations) or vehicle control, followed by OCR measurement (3-4 cycles).

      • Injection of oligomycin (e.g., 1 µM final concentration) to inhibit ATP synthase, followed by OCR measurement (3-4 cycles).

      • Injection of FCCP (e.g., 1 µM final concentration, requires optimization for each cell line) to uncouple the proton gradient and measure maximal respiration, followed by OCR measurement (3-4 cycles).

      • Injection of rotenone (e.g., 0.5 µM final concentration) and antimycin A (e.g., 0.5 µM final concentration) to inhibit Complex I and III, respectively, shutting down mitochondrial respiration, followed by OCR measurement (3-4 cycles).

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption in response to this compound treatment.

Mitochondrial Membrane Potential Assay

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

  • Cell Preparation:

    • Seed cells in a suitable imaging plate (e.g., 96-well black, clear-bottom plate) and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with this compound or control vehicle for the desired duration.

  • TMRE Staining:

    • Prepare a working solution of TMRE in pre-warmed complete cell culture medium (e.g., 100 nM, concentration may need optimization depending on the cell line).

    • Remove the treatment medium and add the TMRE-containing medium to the cells.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Wash the cells with pre-warmed PBS.

    • Add fresh pre-warmed medium or PBS for imaging.

    • Acquire images using a fluorescence microscope with appropriate filters for TMRE (e.g., excitation ~549 nm, emission ~575 nm).

    • Alternatively, for quantitative analysis, use a fluorescence plate reader or flow cytometer.

    • A positive control for mitochondrial depolarization, such as FCCP (e.g., 10 µM), should be included.

Biotinylated-Gboxin (B-Gboxin) Pull-Down Assay

This assay identifies proteins that interact with this compound within the mitochondria.

  • Cell Treatment and Lysis:

    • Treat cells with B-Gboxin (e.g., 1 µM) or a control (unbiotinylated this compound or DMSO) for a specified time (e.g., 1 hour).

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Clarify the lysate by centrifugation.

  • Pull-Down:

    • Incubate the cell lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the B-Gboxin and its interacting proteins.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against specific mitochondrial proteins (e.g., subunits of the ATP synthase) or by mass spectrometry for unbiased identification of interacting partners.

Clickable-Gboxin (C-Gboxin) Mitochondrial Accumulation Assay

This protocol visualizes the accumulation of this compound in mitochondria using a clickable analog.[1]

  • Cell Treatment:

    • Treat cells with C-Gboxin (e.g., 350 nM) for the desired time.

  • UV Crosslinking:

    • Expose the cells to UV light to crosslink the C-Gboxin to its target proteins.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent such as Triton X-100 or saponin.

  • Click Chemistry Reaction:

    • Perform the click reaction by incubating the cells with an azide-conjugated fluorophore (e.g., Alexa Fluor 488 Azide) in the presence of a copper (I) catalyst (e.g., from a CuSO4 and sodium ascorbate mixture) and a copper-chelating ligand.

  • Immunofluorescence Co-staining (Optional):

    • To confirm mitochondrial localization, co-stain the cells with an antibody against a mitochondrial marker protein (e.g., SDHA, a subunit of Complex II).

    • Use a secondary antibody conjugated to a different fluorophore.

  • Imaging:

    • Mount the coverslips and acquire images using a confocal fluorescence microscope.

    • Analyze the co-localization of the C-Gboxin signal with the mitochondrial marker.

Conclusion

The selective accumulation of this compound in cancer cell mitochondria, driven by the elevated mitochondrial pH, represents a paradigm-shifting approach in cancer therapeutics. This technical guide provides the foundational knowledge, quantitative evidence, and detailed methodologies for researchers and drug developers to explore and leverage this unique mechanism of action. A thorough understanding of the interplay between mitochondrial pH, mPTP function, and this compound's chemical properties is paramount for the continued development of this promising class of anti-cancer agents.

References

Gboxin's Impact on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and cellular consequences of Gboxin, a potent inhibitor of oxidative phosphorylation, on cancer cell metabolism. The information presented herein is curated from peer-reviewed scientific literature and is intended to support ongoing research and drug development efforts in oncology.

Core Mechanism of Action: Targeting Mitochondrial ATP Synthase

This compound is a small molecule that selectively inhibits the growth of various cancer cells, including glioblastoma and cervical cancer, while exhibiting minimal toxicity to normal cells.[1][2][3][4][5] Its primary mechanism of action is the direct inhibition of mitochondrial F0F1 ATP synthase (Complex V), a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][5][6][7] This inhibitory effect is rapid, irreversible, and dependent on the high mitochondrial membrane potential and alkaline matrix pH characteristic of many cancer cells.[2][3] By disrupting ATP synthase function, this compound effectively halts the production of ATP through oxidative phosphorylation, leading to a severe energy crisis within the cancer cell.

Impact on Cancer Cell Metabolism

The inhibition of OXPHOS by this compound triggers a cascade of metabolic and signaling events within cancer cells.

Oxidative Phosphorylation

As a direct inhibitor of ATP synthase, this compound's most prominent effect is the sharp and sustained reduction in the oxygen consumption rate (OCR) in susceptible cancer cells.[2][3][5] This indicates a profound and irreversible blockade of the mitochondrial respiratory chain.

Glycolysis

The impact of this compound on glycolysis appears to be a compensatory response to the shutdown of oxidative phosphorylation. In cervical cancer cells cultured under low-glucose conditions, treatment with this compound resulted in an increase in glucose uptake.[1] However, this was not accompanied by a significant rise in lactate secretion or changes in the expression levels of key glycolytic enzymes, suggesting that while cancer cells attempt to upregulate glycolysis to meet their energy demands, this compensatory mechanism may be insufficient to overcome the ATP deficit induced by this compound.[1]

Quantitative Effects of this compound on Cancer Cell Metabolism

The following table summarizes the key quantitative data on the effects of this compound on cancer cell metabolism, as reported in the cited literature.

ParameterCancer Cell TypeThis compound ConcentrationObserved EffectReference
IC50 Glioblastoma Stem Cells (GSCs)150 nMPotent inhibition of cell proliferation[7]
Oxygen Consumption Rate (OCR) Glioblastoma (HTS cells)1 µMRapid and irreversible compromise of oxygen consumption[3]
ATP Production U87MG and X01 cells800 nMSharp reduction in ATP levels[7]
Glucose Uptake Cervical Cancer Cells (low glucose)Not SpecifiedEnhanced glucose uptake[1]
Lactate Secretion Cervical Cancer Cells (low glucose)Not SpecifiedNo statistically significant increase[1]

Signaling Pathways and Cellular Fate

The metabolic crisis induced by this compound activates downstream signaling pathways that ultimately determine the cancer cell's fate.

AMPK Signaling Pathway

The depletion of cellular ATP leads to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] AMPK acts as a master regulator of cellular energy homeostasis, and its activation under these conditions initiates a series of events aimed at restoring energy balance, though often unsuccessfully in the face of complete OXPHOS inhibition.

Gboxin_AMPK_Pathway cluster_0 Mitochondrion This compound This compound ATP_Synthase F0F1 ATP Synthase (Complex V) This compound->ATP_Synthase inhibition Mitochondria Mitochondria OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS ATP ATP Production OXPHOS->ATP decreased AMPK AMPK Activation ATP->AMPK leads to Cellular_Effects Downstream Cellular Effects AMPK->Cellular_Effects

Caption: this compound inhibits ATP synthase, leading to decreased ATP and AMPK activation.

Induction of Cell Death

The sustained energy stress and metabolic imbalance caused by this compound treatment culminate in the induction of multiple forms of programmed cell death, including apoptosis, autophagy, and ferroptosis, particularly in nutrient-deprived conditions like a low-glucose environment.[1] this compound has also been shown to cause cell cycle arrest.[3]

Gboxin_Cell_Death_Pathway This compound This compound OXPHOS_Inhibition OXPHOS Inhibition This compound->OXPHOS_Inhibition Energy_Crisis Severe Energy Crisis OXPHOS_Inhibition->Energy_Crisis Apoptosis Apoptosis Energy_Crisis->Apoptosis Autophagy Autophagy Energy_Crisis->Autophagy Ferroptosis Ferroptosis Energy_Crisis->Ferroptosis Cell_Cycle_Arrest Cell Cycle Arrest Energy_Crisis->Cell_Cycle_Arrest

Caption: this compound-induced energy crisis leads to multiple forms of cell death.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay
  • Principle: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed cancer cells (e.g., glioblastoma stem cells) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

    • Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or perform an MTT assay.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the log of this compound concentration.

Oxygen Consumption Rate (OCR) Measurement
  • Principle: To measure the rate of oxygen consumption as an indicator of mitochondrial respiration.

  • Protocol:

    • Seed cancer cells in a Seahorse XF cell culture microplate.

    • The following day, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate in a non-CO2 incubator.

    • Load the sensor cartridge with this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.

    • Place the microplate in the Seahorse XF Analyzer to measure real-time OCR before and after the injection of the compounds.

ATP Measurement Assay
  • Principle: To quantify the intracellular ATP levels.

  • Protocol:

    • Culture cancer cells and treat them with this compound for the desired time.

    • Lyse the cells to release the intracellular ATP.

    • Use a luciferin/luciferase-based ATP assay kit. The luminescence generated is proportional to the amount of ATP.

    • Measure the luminescence using a luminometer.

    • Normalize the ATP levels to the total protein concentration of the cell lysate.

Glucose Uptake Assay
  • Principle: To measure the rate at which cells take up glucose from the culture medium.

  • Protocol:

    • Culture cells in the presence or absence of this compound.

    • Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for a defined period.

    • Wash the cells to remove the extracellular 2-NBDG.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

Western Blotting for Signaling Proteins
  • Principle: To detect the levels of specific proteins involved in signaling pathways (e.g., AMPK, p-AMPK).

  • Protocol:

    • Treat cells with this compound and prepare cell lysates.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate it with primary antibodies specific to the target proteins (e.g., anti-AMPK, anti-phospho-AMPK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Metabolic Assays cluster_2 Cellular & Molecular Analysis Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment OCR OCR Measurement (Seahorse) Treatment->OCR ATP_Assay ATP Measurement Treatment->ATP_Assay Glucose_Uptake Glucose Uptake Assay Treatment->Glucose_Uptake Viability Cell Viability Assay Treatment->Viability Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot

Caption: General experimental workflow for studying this compound's effects.

References

Gboxin's selectivity for cancer cells vs normal cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Cancer-Selective Cytotoxicity of Gboxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel small molecule identified through high-throughput screening that exhibits potent and selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), while largely sparing normal, non-cancerous cells.[1][2] This selectivity is not linked to specific oncogenic mutations but rather exploits a fundamental metabolic characteristic of many cancer cells: an elevated mitochondrial membrane potential.[1][3] this compound, a positively charged molecule, accumulates in the highly electronegative mitochondrial matrix of tumor cells, where it inhibits the F0F1 ATP synthase (Complex V) of the oxidative phosphorylation (OXPHOS) system.[3][4][5] This targeted disruption of energy metabolism leads to an energy crisis and subsequent cell death. In contrast, normal cells, which possess a lower mitochondrial membrane potential and functional mitochondrial permeability transition pores (mPTP) for pH regulation, do not accumulate this compound to toxic levels.[1][3] This document provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental validation of this compound's cancer-selective action.

Core Mechanism of Selectivity

The preferential targeting of cancer cells by this compound is predicated on distinct bioenergetic and physiological differences between cancerous and normal mitochondria.

  • Elevated Mitochondrial Proton Gradient in Cancer Cells: Many cancer cells, including glioblastoma, maintain a hyperpolarized inner mitochondrial membrane, resulting in a higher proton gradient (ΔΨm) and a more alkaline matrix pH compared to normal cells.[1][3]

  • This compound's Physicochemical Properties: this compound is a cationic molecule. This positive charge is crucial for its mechanism of action.[1][3]

  • Electrophoretic Accumulation: Driven by the strong electrochemical gradient, the positively charged this compound is electrophoretically drawn into and trapped within the negatively charged mitochondrial matrix of cancer cells.[1]

  • Dysfunctional mPTP in Cancer Cells: this compound resistance in normal cells is associated with a functional mitochondrial permeability transition pore (mPTP), which helps regulate mitochondrial pH. In many cancer cells, blunted mPTP activity prevents the efflux of this compound, further enhancing its accumulation to cytotoxic concentrations.[1][3]

  • Targeted Inhibition of F0F1 ATP Synthase: Once concentrated in the mitochondrial matrix, this compound inhibits the F0F1 ATP synthase, a critical component of the OXPHOS pathway responsible for ATP generation.[4][5][6] This leads to a rapid and irreversible collapse of mitochondrial respiration and cellular energy production, triggering cell death.[1]

Gboxin_Selectivity cluster_cancer Cancer Cell cluster_normal Normal Cell cancer_mito Mitochondrion (High ΔΨm, High Matrix pH) gboxin_accum High this compound Accumulation cancer_mito->gboxin_accum High proton gradient draws in this compound cancer_atp_synthase F0F1 ATP Synthase (Complex V) oxphos_inhibit OXPHOS Inhibition cancer_atp_synthase->oxphos_inhibit gboxin_accum->cancer_atp_synthase Inhibits cell_death Cell Death oxphos_inhibit->cell_death blunted_mptp Blunted mPTP Activity blunted_mptp->gboxin_accum Prevents this compound efflux normal_mito Mitochondrion (Normal ΔΨm, Lower Matrix pH) low_this compound Low this compound Accumulation normal_mito->low_this compound Lower proton gradient normal_atp_synthase F0F1 ATP Synthase survival Cell Survival normal_atp_synthase->survival low_this compound->normal_atp_synthase Insufficient to inhibit functional_mptp Functional mPTP functional_mptp->low_this compound Regulates pH, limits accumulation gboxin_input This compound (+) gboxin_input->cancer_mito gboxin_input->normal_mito

Caption: Mechanism of this compound's selective toxicity in cancer vs. normal cells.

Downstream Signaling Consequences

Inhibition of oxidative phosphorylation by this compound triggers specific stress response pathways in cancer cells.

  • ATF4 Stress Response: this compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key mediator of the integrated stress response. This response is observed specifically in this compound-sensitive cancer cells.[1]

  • mTOR Pathway Inhibition: Concurrently with ATF4 induction, this compound causes a decrease in the phosphorylation of the ribosomal protein S6 (p-S6).[1] S6 is a downstream target of the mTOR signaling pathway, which is a central regulator of cell growth and proliferation and is often hyperactivated in cancers like GBM.[7][8] The reduction in p-S6 indicates that this compound's metabolic disruption leads to the suppression of this critical pro-growth pathway.

Gboxin_Signaling This compound This compound atp_synthase F0F1 ATP Synthase This compound->atp_synthase Inhibits oxphos Oxidative Phosphorylation atp_synthase->oxphos Blocks atp_depletion ATP Depletion & Mitochondrial Stress oxphos->atp_depletion Leads to atf4 ATF4 Upregulation atp_depletion->atf4 Induces Stress Response mTORC1 mTORC1 Signaling atp_depletion->mTORC1 Inhibits (Energy Sensing) pS6 Phosphorylated S6 (p-S6) Reduction mTORC1->pS6 Reduces Phosphorylation growth_inhibition Inhibition of Protein Translation & Growth pS6->growth_inhibition

Caption: Downstream signaling effects of this compound in cancer cells.

Quantitative Data: In Vitro Selectivity

The selectivity of this compound is quantified by comparing its half-maximal inhibitory concentration (IC50) across various cancer and normal cell lines. A lower IC50 value indicates higher potency.

Cell Line TypeCell Line NameOrgan of OriginIC50 (nM)Reference
Cancer Cells
Mouse GlioblastomaHTS (High Throughput Spheres)Brain~150[1]
Human Glioblastomats12017, ts1156, ts603Brain~1000 (1 µM)[1]
Human LeukemiaU937BloodSensitive (IC50 not specified)[1][9]
Human Lung CarcinomaNCI-H82LungSensitive (IC50 not specified)[1][9]
Human MedulloblastomaDaoyBrain~8256 (Resistant)[1][9]
Normal Cells
Mouse Embryonic FibroblastsMEFsEmbryoResistant (>10-fold higher than HTS)[1]
Mouse Neonatal AstrocytesAstrocytesBrainResistant[1][2]
Mouse Neural Stem CellsNSCsBrain~1500 (>10-fold higher than HTS)[1]

Note: "Resistant" indicates that a specific IC50 value was not reached within the tested concentration range, demonstrating a significant therapeutic window.

Key Experimental Protocols

The following are detailed methodologies used to characterize this compound's activity.

Cell Viability and IC50 Determination

This protocol is used to measure the dose-dependent effect of this compound on the viability of cell populations.

  • Cell Plating: Seed cells (e.g., primary GBM spheres, MEFs, astrocytes) in 96-well plates at an appropriate density in serum-free media under low oxygen (5%) conditions.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0 to 15 µM) in the appropriate vehicle (e.g., DMSO). Add the compound dilutions to the cell plates.[6] Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., cycloheximide) as a positive control.

  • Incubation: Incubate the plates for a specified period, typically 96 hours, under standard culture conditions (37°C, 5% CO2).[1]

  • Viability Assessment: Use a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence readings to the vehicle-only controls. Plot the normalized viability against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Oxygen Consumption Rate (OCR) Measurement

This protocol assesses the real-time impact of this compound on mitochondrial respiration.

Seahorse_Workflow start Seed cells in Seahorse XF plate and incubate step1 Calibrate Seahorse Analyzer with cartridge start->step1 step2 Replace media with XF assay medium and equilibrate step1->step2 step3 Load injection ports: A: this compound/Vehicle B: Oligomycin C: FCCP D: Rotenone/Antimycin A step2->step3 step4 Place plate in analyzer and start assay protocol step3->step4 step5 Measure baseline OCR step4->step5 step6 Inject this compound/Vehicle Measure response step5->step6 step7 Inject Oligomycin (ATP synthase inhibitor) Measure ATP-linked respiration step6->step7 step8 Inject FCCP (uncoupler) Measure maximal respiration step7->step8 step9 Inject Rotenone/AA (Complex I/III inhibitors) Measure non-mitochondrial respiration step8->step9 end_node Analyze data to determine respiratory parameters step9->end_node

Caption: Experimental workflow for Oxygen Consumption Rate (OCR) analysis.

  • Cell Plating: Seed cells into a Seahorse XF96 cell culture microplate and allow them to adhere.

  • Assay Preparation: The day of the assay, replace the culture medium with a low-buffer Seahorse XF assay medium and incubate the plate in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the injection ports of the sensor cartridge with the compounds to be tested. A typical sequence is:

    • Port A: this compound (e.g., 1-10 µM) or vehicle (DMSO).

    • Port B: Oligomycin (to inhibit ATP synthase).

    • Port C: FCCP (an uncoupling agent to measure maximal respiration).

    • Port D: Rotenone and Antimycin A (to shut down mitochondrial respiration completely).

  • Measurement: Place the cell plate into the Seahorse XF Analyzer. The instrument lowers the sensors into the wells, creating a transient microchamber. It measures the oxygen concentration over time to determine the OCR.

  • Sequential Injection: The instrument automatically injects the compounds at pre-programmed time points and continues to measure OCR after each injection.

  • Data Analysis: The resulting OCR profile reveals the acute effect of this compound on basal and maximal mitochondrial respiration. This compound causes a rapid and sustained drop in OCR in sensitive cells.[1][5]

Biotin Pull-Down Assay for Target Identification

This protocol is used to identify the direct binding partners of this compound within the cell.

  • Biotinylated Probe: Synthesize a this compound analog containing a biotin tag (B-Gboxin).[1]

  • Cell Treatment: Treat HTS cells with B-Gboxin. As a control for specificity, pre-incubate a separate batch of cells with an excess of unlabeled this compound before adding B-Gboxin.

  • Cell Lysis: Lyse the treated cells to release proteins.

  • Affinity Purification: Incubate the cell lysates with streptavidin-coated beads. The high affinity of biotin for streptavidin will capture B-Gboxin and any proteins bound to it.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and visualize them using silver staining. Excise specific bands that are present in the B-Gboxin sample but absent or reduced in the competition control. Identify the proteins using mass spectrometry. This method confirmed that this compound interacts with multiple mitochondrial proteins, particularly subunits of the F0F1 ATP synthase.[1][3]

References

Gboxin's In Vitro Anti-Tumor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small molecule identified as a potent and selective anti-tumor agent, with significant activity demonstrated against glioblastoma (GBM), the most aggressive primary brain malignancy.[1][2] Unlike conventional chemotherapeutics that broadly target proliferating cells, this compound exploits the unique metabolic phenotype of cancer cells, offering a targeted approach with a potentially wider therapeutic window.[1][3] It specifically inhibits the growth of primary mouse and human GBM cells while showing minimal toxicity to normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][2][4] This technical guide provides an in-depth overview of the in vitro studies characterizing this compound's anti-tumor activity, detailing its mechanism of action, effects on cellular processes, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Oxidative Phosphorylation Inhibition

This compound's primary mechanism of action is the inhibition of mitochondrial oxidative phosphorylation (OXPHOS).[1][5] Cancer cells often exhibit an elevated mitochondrial membrane potential, leading to a higher pH in the mitochondrial matrix compared to normal cells.[1][3]

This compound, a positively charged benzimidazolinium compound, leverages this differential.[1] Its positive charge facilitates its accumulation within the negatively charged mitochondrial matrix of cancer cells.[1][5] This accumulation is further enhanced in cancer cells with blunted mitochondrial permeability transition pore (mPTP) activity, which would otherwise regulate mitochondrial pH and impede this compound buildup.[1][5] Once concentrated in the mitochondria, this compound associates with multiple OXPHOS protein complexes and specifically inhibits the F0F1 ATP synthase (Complex V), rapidly and irreversibly compromising oxygen consumption and ATP production, leading to cancer cell death.[1][3][4][5]

cluster_Mitochondrion Cancer Cell Mitochondrion cluster_IMM Inner Mitochondrial Membrane (IMM) ETC OXPHOS Complexes (I-IV) Proton_Gradient ETC->Proton_Gradient H+ Pumping ATP_Synthase F0F1 ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ATP Synthesis Cell_Death Cell Death ATP_Synthase->Cell_Death ATP Depletion Matrix Mitochondrial Matrix (High pH, High ΔΨm) Gboxin_accum This compound Accumulation Gboxin_accum->ATP_Synthase INHIBITS Proton_Gradient->ATP_Synthase H+ Flow Gboxin_ext This compound (Positively Charged) Gboxin_ext->Gboxin_accum Enters & Accumulates due to high ΔΨm

Caption: this compound's mechanism of OXPHOS inhibition. (Max Width: 760px)

Quantitative Data: Anti-Proliferative Activity

This compound demonstrates potent anti-proliferative effects across a range of human cancer cell lines, with particular efficacy in glioblastoma. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for cancer cells over non-malignant cells.

Cell Line / Culture TypeCancer TypeIC50 (nM)Reference
HTS (mouse)Glioblastoma (GBM)~150[1]
Primary Mouse GBM CulturesGlioblastoma (GBM)~150[1]
Primary Human GBM CulturesGlioblastoma (GBM)~1000[1]
U937Histiocytic LymphomaSensitive (IC50 not specified)[1]
NCI-H82Small Cell Lung CancerSensitive (IC50 not specified)[1]
DaoyMedulloblastoma8,256 (Resistant)[1]
Daoy + Cyclosporin AMedulloblastoma1,867 (Sensitized)[1]
C-Gboxin (analog)-350[1]
S-Gboxin (analog)-470[1]

Table 1: Summary of this compound IC50 Values in Various Cell Lines.

Cellular Consequences of this compound Treatment

Induction of Apoptosis and Ferroptosis

In primary GBM cells, this compound treatment leads to the induction of an apoptosis molecular signature within three days.[1] Further studies in cervical cancer cells under low-glucose conditions—mimicking a tumor microenvironment—revealed that this compound significantly enhances not only apoptosis but also ferroptosis, an iron-dependent form of programmed cell death.[3][6] This dual mechanism of cell death induction suggests a robust anti-tumor effect.[3]

Cell Cycle Arrest

This compound exposure causes a rapid response in cancer cells, leading to cell cycle arrest.[1] In GBM cells, flow cytometry analysis has shown that this compound treatment results in an arrest at the G1 or S phase.[7] This arrest is accompanied by a dose-dependent decrease in the expression of key cell cycle regulatory proteins, including cyclin-dependent kinase 1 (CDK1) and CDK2.[7]

Modulation of Key Signaling Pathways

This compound's inhibition of mitochondrial function triggers significant downstream alterations in critical cellular signaling pathways.

Inhibition of the mTOR Pathway

A key indicator of this compound's activity is the suppression of the PI3K/Akt/mTOR signaling pathway, which is commonly hyperactivated in GBM.[8] In vitro studies show that this compound treatment leads to a marked decrease in the levels of phosphorylated S6 ribosomal protein (p-S6), a downstream effector of the mTORC1 complex.[1] This inhibition disrupts signals that promote protein translation, cell growth, and proliferation.[1][8]

cluster_pathway PI3K/Akt/mTORC1 Pathway PI3K PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 pS6 p-S6 mTORC1->pS6 Growth Cell Growth & Proliferation pS6->Growth This compound This compound OXPHOS OXPHOS This compound->OXPHOS INHIBITS OXPHOS->mTORC1 Energy Depletion Inhibits mTORC1

Caption: this compound's inhibitory effect on the mTOR pathway. (Max Width: 760px)
Activation of the AMPK Pathway and Autophagy

In the context of a low-glucose environment, this compound's inhibition of ATP synthesis activates the AMP-activated protein kinase (AMPK) pathway, a key cellular energy sensor.[3] Activated AMPK promotes autophagy and reduces levels of the p62 protein.[3] This decrease in p62 facilitates the degradation of Nrf2 via the p62-Keap1-Nrf2 axis, diminishing the antioxidant capacity of the cancer cells and rendering them more susceptible to apoptosis and ferroptosis.[3][6]

This compound This compound ComplexV Mitochondrial Complex V This compound->ComplexV Inhibits ATP ATP Synthesis ComplexV->ATP Reduces AMPK AMPK ATP->AMPK Activates Autophagy Autophagy AMPK->Autophagy Promotes p62 p62 Autophagy->p62 Reduces Nrf2 Nrf2 Degradation p62->Nrf2 Promotes Antioxidant Antioxidant Capacity Nrf2->Antioxidant Reduces Apoptosis Apoptosis & Ferroptosis Antioxidant->Apoptosis Induces

Caption: this compound-induced signaling in cervical cancer. (Max Width: 760px)

Experimental Protocols

Standard in vitro assays are used to characterize the anti-tumor effects of this compound.

Cell Viability (MTT/CellTiter-Glo Assay)

This assay quantifies the metabolic activity of cells as an indicator of viability.[9][10]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-15 µM) for the desired incubation period (e.g., 96 hours).[4][11]

  • Reagent Addition:

    • For MTT: Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10] Then, add solubilization solution to dissolve the formazan crystals.[9][10]

    • For CellTiter-Glo: Add the CellTiter-Glo reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: Measure the absorbance (for MTT, typically at 570 nm) or luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine IC50 values by plotting viability against log[this compound concentration].

Western Blotting

This technique is used to detect and quantify specific proteins, such as p-S6, total S6, CDK1, and CDK2.[12][13]

  • Lysate Preparation: Treat cells with this compound for the specified time (e.g., 6 hours).[1] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[12][13]

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Separate 10-50 µg of protein per lane on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-S6) overnight at 4°C.[14] Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][14]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.[15][16]

  • Cell Preparation: Culture and treat cells with this compound for the desired duration. Harvest approximately 1x10^6 cells by trypsinization or scraping.[17]

  • Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes on ice or store at -20°C.[16][17]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[16][17]

  • Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark.[17][18] Analyze the samples on a flow cytometer, exciting at 488 nm.[18]

  • Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_endpoints Data & Analysis start Plate Cells treat Treat with this compound (Dose-Response / Time-Course) start->treat viability Cell Viability Assay (MTT / CellTiter-Glo) treat->viability western Western Blot treat->western flow Flow Cytometry treat->flow ic50 IC50 Calculation viability->ic50 protein Protein Expression (p-S6, CDKs, etc.) western->protein cellcycle Cell Cycle Profile (G1/S Arrest) flow->cellcycle

Caption: General experimental workflow for this compound evaluation. (Max Width: 760px)

Conclusion

In vitro studies have robustly established this compound as a promising anti-tumor agent with a novel mechanism of action. By selectively targeting the elevated mitochondrial pH and membrane potential of cancer cells, it effectively inhibits oxidative phosphorylation, leading to ATP depletion. This primary insult triggers a cascade of downstream effects, including the inhibition of pro-growth signaling pathways like mTOR, induction of cell cycle arrest, and initiation of multiple programmed cell death pathways, including apoptosis and ferroptosis. The comprehensive data gathered from these in vitro models provides a strong rationale for further preclinical and clinical development of this compound and its analogs as a targeted therapy for glioblastoma and potentially other cancers with similar metabolic vulnerabilities.

References

Methodological & Application

Gboxin Experimental Protocol for Cell Culture: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), while showing minimal effects on non-cancerous cells.[1] Its mechanism of action relies on the unique metabolic state of many cancer cells, which exhibit a higher mitochondrial membrane potential and matrix pH compared to normal cells.[1][2] this compound, a positively charged molecule, accumulates in the energized mitochondria of cancer cells, where it directly inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[1][3] This disruption of ATP synthesis leads to a bioenergetic crisis, triggering downstream signaling events that culminate in cell cycle arrest and apoptosis.[1]

These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound in a cell culture setting. The included methodologies are designed to enable researchers to characterize the efficacy and mechanism of action of this compound in various cancer cell lines.

Data Presentation

This compound In Vitro Efficacy
Cell LineCancer TypeIC50 (nM)Notes
HTS (mouse)Glioblastoma~150Primary high-throughput screening cells.[1]
U937 (human)Histiocytic LymphomaSensitiveThis compound demonstrates a therapeutic index.[1]
NCI-H82 (human)Small Cell Lung CancerSensitiveThis compound demonstrates a therapeutic index.[1]
Daoy (human)Medulloblastoma8,256Considered this compound-resistant.[1]
S-Gboxin in GBMGlioblastoma470S-Gboxin is a functional analog of this compound.[4]
This compound Treatment Parameters
ParameterRecommended RangeNotes
Concentration100 nM - 15 µMCell line dependent. A dose-response curve is recommended.[1][5][6]
Incubation Time6 - 96 hoursEffects on cell viability are observable as early as 6 hours.[1][7]
Vehicle ControlDMSOEnsure final DMSO concentration is consistent across all treatments and typically <0.1%.[1]

Experimental Protocols

This compound Stock Solution Preparation

This compound is soluble in DMSO.[5][6][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound with a molecular weight of 392.96 g/mol , dissolve 3.93 mg in 1 mL of DMSO.[5]

  • Gently vortex or sonicate at 37°C to ensure complete dissolution.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[7][9]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Opaque-walled 96-well plates

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 2,000-10,000 cells per well).

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if desired.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).[1]

  • Equilibrate the plate to room temperature for approximately 30 minutes.[9]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Oxygen Consumption Rate (OCR) with Seahorse XF Analyzer

This protocol provides a general workflow for assessing mitochondrial respiration using the Agilent Seahorse XF Cell Mito Stress Test.[10][11]

Materials:

  • Cancer cell line(s) of interest

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer

Protocol:

  • Seed cells in a Seahorse XF Cell Culture Microplate and incubate overnight.

  • The following day, hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Prepare the inhibitor plate by loading this compound and the components of the Mito Stress Test Kit (oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the hydrated sensor cartridge.

  • Place the cell plate in the Seahorse XF Analyzer and follow the instrument's prompts to start the assay.

  • A typical assay protocol will involve sequential injections of this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A, with OCR measurements taken between each injection.

  • Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Western Blot Analysis of Signaling Proteins

This protocol is for the detection of key proteins in signaling pathways affected by this compound, such as ATF4, phosphorylated S6 (p-S6), and total S6.[1]

Materials:

  • Cancer cell line(s) of interest

  • This compound stock solution

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATF4, anti-phospho-S6, anti-S6, anti-AMPK, anti-phospho-AMPK, anti-Nrf2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and for the specified time (e.g., 6 hours).[1]

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression.

Assessment of Mitochondrial Membrane Potential (TMRE Staining)

This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.[1][12]

Materials:

  • Cancer cell line(s) of interest

  • This compound stock solution

  • TMRE reagent

  • FCCP (a mitochondrial membrane potential uncoupler, as a positive control)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells in a suitable format for imaging (e.g., glass-bottom dishes) or flow cytometry.

  • Treat cells with this compound for the desired duration. Include a positive control treated with FCCP for 10-20 minutes.

  • Add TMRE to the cell culture medium at a final concentration of 50-200 nM and incubate for 15-30 minutes at 37°C.[13]

  • Gently wash the cells with pre-warmed PBS.

  • Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~549/575 nm). Alternatively, prepare the cells for analysis by flow cytometry.

  • A decrease in TMRE fluorescence intensity indicates a loss of mitochondrial membrane potential.

Mandatory Visualizations

This compound's Mechanism of Action and Downstream Signaling

Gboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound ATP_Synthase F0F1 ATP Synthase (Complex V) This compound->ATP_Synthase Inhibits Apoptosis Apoptosis & Ferroptosis ETC Electron Transport Chain ETC->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP Produces AMPK AMPK ATP_Synthase->AMPK Inhibition leads to AMP/ATP ratio increase ATF4 ATF4 ATP_Synthase->ATF4 Inhibition induces ATP->AMPK Activates MMP High Mitochondrial Membrane Potential MMP->this compound Promotes Accumulation mTORC1 mTORC1 AMPK->mTORC1 Inhibits Nrf2 Nrf2 AMPK->Nrf2 Leads to degradation Autophagy Autophagy AMPK->Autophagy Promotes pS6 p-S6 mTORC1->pS6 Phosphorylates Nrf2->Apoptosis Degradation promotes Autophagy->Apoptosis Contributes to

Caption: this compound inhibits ATP synthase, leading to AMPK activation, mTORC1 inhibition, and ultimately cell death.

Experimental Workflow for this compound Evaluation

Gboxin_Workflow cluster_assays Perform Assays start Start: Select Cancer Cell Line of Interest culture_cells Culture and Seed Cells in Appropriate Plates start->culture_cells treat_cells Treat Cells with this compound (Dose-Response and Time-Course) culture_cells->treat_cells viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability ocr Mitochondrial Respiration (Seahorse XF Analyzer) treat_cells->ocr western Western Blot Analysis (p-S6, ATF4, etc.) treat_cells->western mmp_assay Mitochondrial Membrane Potential (TMRE) treat_cells->mmp_assay analyze Data Analysis and Interpretation viability->analyze ocr->analyze western->analyze mmp_assay->analyze

Caption: Workflow for characterizing the cellular effects of this compound treatment.

Logical Relationship of this compound's Selective Toxicity

Gboxin_Selectivity cluster_cancer Cancer Cell cluster_normal Normal Cell cancer_mmp High Mitochondrial Membrane Potential gboxin_accum This compound Accumulation cancer_mmp->gboxin_accum cancer_ph High Matrix pH cancer_ph->gboxin_accum atp_inhib ATP Synthase Inhibition gboxin_accum->atp_inhib cell_death Cell Death atp_inhib->cell_death normal_mmp Lower Mitochondrial Membrane Potential no_accum Limited this compound Accumulation normal_mmp->no_accum normal_ph Lower Matrix pH normal_ph->no_accum cell_survival Cell Survival no_accum->cell_survival

Caption: this compound's selective toxicity is driven by differences in mitochondrial properties between cancer and normal cells.

References

Application Notes and Protocols for Utilizing Gboxin in Seahorse XF Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective toxicity towards cancer cells, particularly glioblastoma (GBM).[1][2] Its mechanism of action relies on the elevated mitochondrial membrane potential and higher matrix pH characteristic of many cancer cells.[1][3] this compound's positive charge facilitates its accumulation within the mitochondrial matrix of these cells, where it potently and irreversibly inhibits the F₀F₁ ATP synthase (Complex V) of the electron transport chain.[1][2] This targeted inhibition of ATP production leads to a rapid decrease in mitochondrial respiration and subsequent cancer cell death, while largely sparing non-cancerous cells with lower mitochondrial membrane potential.

The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like this compound in real-time. By measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), researchers can gain critical insights into how this compound modulates mitochondrial respiration and glycolysis, respectively. These application notes provide a detailed protocol for utilizing this compound in a Seahorse XF Mito Stress Test assay to characterize its bioenergetic effects on cancer cells.

Mechanism of Action of this compound

This compound's targeted action on cancer cell mitochondria is a key aspect of its therapeutic potential. The following diagram illustrates the proposed signaling pathway for this compound's activity.

Gboxin_Mechanism This compound Signaling Pathway cluster_Mitochondrion Mitochondrion High_MMP High Mitochondrial Membrane Potential (ΔΨm) in Cancer Cells Gboxin_Accumulation This compound Accumulation in Matrix High_MMP->Gboxin_Accumulation Drives ATP_Synthase F₀F₁ ATP Synthase (Complex V) Gboxin_Accumulation->ATP_Synthase Inhibits OXPHOS_Inhibition OXPHOS Inhibition Gboxin_Accumulation->OXPHOS_Inhibition Leads to ATP_Depletion ATP Depletion OXPHOS_Inhibition->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Activates Cell_Death Apoptosis, Autophagy, Ferroptosis AMPK_Activation->Cell_Death Induces

Caption: this compound's mechanism of action targeting mitochondrial ATP synthase.

Data Presentation: Effects of this compound on Cellular Respiration

The following tables summarize the expected quantitative effects of this compound on the Oxygen Consumption Rate (OCR) in glioblastoma and non-cancerous cells, as measured by a Seahorse XF assay.

Table 1: Effect of this compound on OCR in Glioblastoma (HTS) Cells

ParameterVehicle Control (DMSO)This compound (1-5 µM)Expected Change
Basal Respiration ~150 pmol/min~50 pmol/minSignificant Decrease
ATP Production HighSignificantly ReducedSignificant Decrease
Maximal Respiration ~300 pmol/min~300 pmol/min (post-FCCP)No significant change
Spare Respiratory Capacity HighMaintainedMaintained

Table 2: Effect of this compound on OCR in Non-Cancerous (MEF) Cells

ParameterVehicle Control (DMSO)This compound (1-5 µM)Expected Change
Basal Respiration ~100 pmol/min~50 pmol/minDecrease (reversible)
ATP Production NormalTemporarily ReducedTemporary Decrease
Maximal Respiration ~250 pmol/min~250 pmol/min (post-FCCP)No significant change
Spare Respiratory Capacity NormalMaintainedMaintained

Experimental Protocols

This section provides a detailed methodology for conducting a Seahorse XF Cell Mito Stress Test to evaluate the effects of this compound.

Experimental Workflow Diagram

Seahorse_Workflow This compound Seahorse XF Assay Workflow Start Start Cell_Seeding Seed Cells in XF Microplate Start->Cell_Seeding Incubation Incubate Overnight Cell_Seeding->Incubation Assay_Medium_Change Change to Seahorse Assay Medium Incubation->Assay_Medium_Change Prepare_Reagents Prepare this compound & Seahorse Reagents Load_Cartridge Load Injection Ports (this compound, Oligomycin, FCCP, Rot/AA) Prepare_Reagents->Load_Cartridge Hydrate_Cartridge Hydrate Sensor Cartridge Hydrate_Cartridge->Load_Cartridge Equilibration Equilibrate Cells in non-CO2 Incubator Assay_Medium_Change->Equilibration Equilibration->Load_Cartridge Run_Assay Run Seahorse Mito Stress Test Load_Cartridge->Run_Assay Data_Analysis Analyze OCR and ECAR Data Run_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a this compound Seahorse XF Mito Stress Test.

Reagent and Media Preparation
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in Seahorse XF DMEM or RPMI medium on the day of the assay. A recommended starting concentration range for the Seahorse assay is 100 nM to 5 µM.

  • Seahorse XF Assay Medium: Prepare Seahorse XF DMEM or RPMI medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Warm to 37°C and adjust the pH to 7.4 before use.

  • Mito Stress Test Compounds: Prepare stock solutions of Oligomycin, FCCP, and Rotenone/Antimycin A according to the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.

Cell Seeding
  • For glioblastoma cell lines (e.g., U87MG, T98G), a seeding density of 2 x 10⁴ to 5 x 10⁴ cells per well in a 96-well Seahorse XF plate is recommended.[4]

  • For primary glioblastoma sphere cultures (e.g., HTS cells), a seeding density of 1.5 x 10⁴ cells per well is a good starting point.

  • For non-cancerous control cells like mouse embryonic fibroblasts (MEFs), a similar seeding density can be used.

  • Optimize cell density for your specific cell line to ensure a basal OCR reading between 100 and 200 pmol/min.

  • Plate the cells and incubate overnight in a standard CO₂ incubator at 37°C.

Seahorse XF Assay Protocol
  • Hydrate the Sensor Cartridge: On the day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.

  • Prepare the Cell Plate:

    • Remove the cell culture medium from the wells.

    • Gently wash the cells once with 200 µL of pre-warmed Seahorse XF assay medium.

    • Add 180 µL of pre-warmed Seahorse XF assay medium to each well.

    • Incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes to allow the cells to equilibrate.

  • Load the Sensor Cartridge:

    • Prepare working solutions of this compound and the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium at 10x the final desired concentration.

    • Load 20 µL of the 10x working solutions into the appropriate injection ports of the hydrated sensor cartridge. A typical injection strategy to assess this compound's effect is as follows:

      • Port A: this compound (final concentration range 100 nM - 5 µM) or vehicle (DMSO)

      • Port B: Oligomycin (final concentration 1.0 - 1.5 µM)

      • Port C: FCCP (final concentration to be optimized for each cell line, typically 0.5 - 1.5 µM)

      • Port D: Rotenone/Antimycin A (final concentration 0.5 µM each)

  • Run the Assay:

    • Load the sensor cartridge into the Seahorse XF Analyzer and follow the instrument's prompts to calibrate and start the assay.

    • A typical run protocol will consist of:

      • 3-4 baseline OCR and ECAR measurements.

      • Injection from Port A (this compound/vehicle) followed by 3-4 measurements.

      • Injection from Port B (Oligomycin) followed by 3-4 measurements.

      • Injection from Port C (FCCP) followed by 3-4 measurements.

      • Injection from Port D (Rotenone/Antimycin A) followed by 3-4 measurements.

Data Analysis and Interpretation

  • Normalization: After the Seahorse assay, normalize the OCR and ECAR data to cell number or protein concentration to account for any variations in cell seeding.

  • Key Parameters to Analyze:

    • Basal Respiration: The initial OCR reading before any injections, representing the baseline mitochondrial activity.

    • OCR after this compound Injection: A significant drop in OCR after this compound injection indicates inhibition of mitochondrial respiration.

    • ATP-Linked Respiration: The decrease in OCR after Oligomycin injection. This will be minimal in this compound-treated wells as ATP synthase is already inhibited.

    • Maximal Respiration: The OCR after FCCP injection. A key indicator of this compound's mechanism is that FCCP should bypass the inhibition of ATP synthase, leading to a robust increase in OCR.

    • Spare Respiratory Capacity: The difference between maximal and basal respiration.

    • ECAR: Monitor the Extracellular Acidification Rate for any compensatory increase in glycolysis in response to OXPHOS inhibition by this compound.

Conclusion

The use of this compound in a Seahorse XF assay provides a robust method for characterizing its potent and selective inhibitory effects on mitochondrial respiration in cancer cells. This protocol offers a comprehensive guide for researchers to investigate the bioenergetic consequences of this compound treatment and to further explore its potential as a targeted anti-cancer therapeutic. Careful optimization of cell seeding densities and inhibitor concentrations is crucial for obtaining high-quality, reproducible data.

References

Gboxin: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers

These application notes provide a detailed overview of Gboxin, a novel oxidative phosphorylation (OXPHOS) inhibitor, and its application in preclinical animal models of cancer. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

This compound has emerged as a promising anti-cancer agent due to its unique mechanism of action. It selectively targets cancer cells by inhibiting the F0F1 ATP synthase (complex V) in mitochondria.[1][2] This selectivity is attributed to the higher mitochondrial membrane potential and pH found in cancer cells compared to healthy cells, leading to the accumulation of this compound within the tumor cell mitochondria.[1][3]

This document summarizes the current knowledge on this compound dosage and administration in various animal models and provides detailed protocols for key experiments.

Quantitative Data Summary

The following tables provide a summary of the reported in vivo and in vitro quantitative data for this compound and its analogue, S-Gboxin.

Table 1: In Vivo Dosage and Administration of this compound and S-Gboxin

CompoundCancer ModelAnimal ModelDosageAdministration RouteStudy Focus
S-GboxinGlioblastoma (Allograft & PDX)Mice10 mg/kg/dayNot SpecifiedAntitumor Activity
This compoundCervical Cancer (HeLa Xenograft)Nude Mice10 mg/kgIntraperitoneal InjectionAntitumor Activity under Nutrient Deprivation
HM-NPs@G (Nanomedicine)Glioblastoma Stem Cell XenograftFemale Mice3 mg this compound equiv. kg⁻¹Intravenous InjectionAntitumor Efficacy
HM-NPs@G (Nanomedicine)Healthy MiceBALB/c Mice5 mg this compound equiv. kg⁻¹Intravenous InjectionPharmacokinetics

Table 2: In Vitro Efficacy of this compound

CompoundCell LineIC50
S-GboxinMouse Glioblastoma Cells~150 nM
S-GboxinHuman Glioblastoma Cells~1 µM

Table 3: Pharmacokinetic Parameters of this compound and HM-NPs@G

CompoundParameterValueAnimal Model
Free this compoundHalf-life (t1/2)0.47 hHealthy BALB/c Mice
HM-NPs@GHalf-life (t1/2)4.90 hHealthy BALB/c Mice
Free this compoundTumor Accumulation1.06% ID/gOrthotopic U87MG GBM Bearing Mice
HM-NPs@GTumor Accumulation7.73% ID/gOrthotopic U87MG GBM Bearing Mice

This compound Signaling Pathway

This compound's primary mechanism of action is the inhibition of mitochondrial ATP synthase, which disrupts cellular energy metabolism and induces cell death. The downstream signaling effects can vary depending on the cancer type and metabolic state.

Gboxin_Signaling cluster_mitochondrion Mitochondrion cluster_cell Cancer Cell Cytoplasm This compound This compound ComplexV F0F1 ATP Synthase (Complex V) This compound->ComplexV Inhibits Apoptosis Apoptosis Ferroptosis Ferroptosis ATF4 ATF4 This compound->ATF4 Upregulates (Glioblastoma) pS6 p-S6 This compound->pS6 Decreases (Glioblastoma) ATP_prod ATP Production ComplexV->ATP_prod Drives AMPK AMPK ATP_prod->AMPK Activates (when low) Autophagy Autophagy AMPK->Autophagy Promotes p62 p62 Autophagy->p62 Degrades Keap1 Keap1 p62->Keap1 Inhibits Nrf2 Nrf2 p62->Nrf2 Stabilizes Keap1->Nrf2 Promotes Degradation Antioxidant Antioxidant Response Nrf2->Antioxidant Induces Antioxidant->Apoptosis Inhibits Antioxidant->Ferroptosis Inhibits

Caption: this compound's mechanism of action and downstream signaling pathways.

Experimental Protocols

The following are detailed protocols for the administration of this compound in animal models and the subsequent analysis of its effects.

Protocol 1: In Vivo Administration of this compound in a Cervical Cancer Xenograft Model

This protocol is based on the study by Li et al. (2023) investigating the effect of this compound on cervical cancer cells in a low-glucose environment.[4]

1. Animal Model:

  • Species: Nude mice (female, 6-8 weeks old).

  • Cell Line: HeLa cells for subcutaneous injection.

2. Tumor Implantation:

  • Subcutaneously inject 5 x 10^6 HeLa cells in 100 µL of PBS into the right flank of each mouse.

  • Allow tumors to grow for 7 days until they are palpable.

3. This compound Formulation and Administration:

  • Preparation: While the specific vehicle is not stated, a common formulation for similar compounds is dissolution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Dosage: 10 mg/kg body weight.

  • Route: Intraperitoneal (IP) injection.

  • Frequency: Daily.

4. Experimental Groups:

  • Group 1 (Control): Normal diet + Vehicle.

  • Group 2 (this compound): Normal diet + this compound (10 mg/kg).

  • Group 3 (Fasting + Control): 24-hour feeding-fasting cycles + Vehicle.

  • Group 4 (Fasting + this compound): 24-hour feeding-fasting cycles + this compound (10 mg/kg).

5. Monitoring and Endpoint:

  • Monitor tumor volume and body weight regularly (e.g., every 2-3 days).

  • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting).

Protocol 2: In Vivo Administration of S-Gboxin in a Glioblastoma Allograft Model

This protocol is adapted from the study by Shi et al. (2019) which identified this compound and its analogue S-Gboxin.[5]

1. Animal Model:

  • Species: Immunocompromised mice (e.g., NOD-scid gamma mice).

  • Cell Line: Mouse glioblastoma cells (e.g., HTS cells).

2. Tumor Implantation (Flank):

  • Subcutaneously inject 1 x 10^6 mouse GBM cells in Matrigel into the flank of each mouse.

  • Allow tumors to become visible (approximately 3 days).

3. S-Gboxin Formulation and Administration:

  • Preparation: While the specific vehicle is not detailed, a suitable formulation should be determined based on S-Gboxin's solubility and stability.

  • Dosage: 10 mg/kg/day.

  • Route: Not specified, but could be intraperitoneal (IP) or intravenous (IV).

  • Frequency: Daily.

4. Monitoring and Endpoint:

  • Measure tumor growth and body weight regularly.

  • Continue treatment for a predefined period (e.g., until tumors in the control group reach a certain size).

  • At the study endpoint, collect tumors for histopathology and biomarker analysis (e.g., GFAP, Olig2).

Protocol 3: Western Blot Analysis of this compound-Induced Signaling Changes

This protocol provides a general framework for analyzing protein expression changes in tumor tissues from this compound-treated animals.

1. Sample Preparation:

  • Excise tumors from treated and control animals and snap-freeze them in liquid nitrogen.

  • Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

2. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-AMPK

    • Total AMPK

    • p62

    • Nrf2

    • ATF4

    • Phospho-S6

    • Cleaved Caspase-3

    • GPX4

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

3. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of the target proteins to the loading control (β-actin).

Experimental Workflow for In Vivo this compound Studies

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.

Gboxin_Workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Nude Mice) start->animal_model tumor_implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) animal_model->tumor_implantation tumor_growth Allow Tumor Establishment tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound/Vehicle Administration (e.g., 10 mg/kg IP) randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Study Endpoint (Predefined Criteria Met) monitoring->endpoint Tumor size limit reached euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Data Analysis: - Tumor Weight - Histology - Western Blot - etc. euthanasia->analysis conclusion Conclusion and Interpretation of Results analysis->conclusion

Caption: A generalized workflow for in vivo this compound efficacy studies.

Conclusion

This compound represents a promising new class of anti-cancer therapeutics with a distinct mechanism of action. The provided application notes and protocols offer a starting point for researchers to design and execute preclinical studies to further evaluate its therapeutic potential. Careful consideration of the animal model, tumor type, and this compound formulation will be crucial for obtaining robust and reproducible results.

References

S-Gboxin Analog for In Vivo Glioblastoma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of S-Gboxin, a functional analog of the oxidative phosphorylation (OXPHOS) inhibitor Gboxin, in preclinical in vivo research of glioblastoma (GBM). S-Gboxin offers a promising therapeutic avenue by selectively targeting the metabolic vulnerabilities of GBM cells.

Introduction

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis.[1][2] A growing body of research highlights the metabolic reprogramming of cancer cells as a key therapeutic target. This compound, and its functionally optimized analog S-Gboxin, are novel small molecules that specifically inhibit the growth of primary mouse and human glioblastoma cells by targeting mitochondrial oxidative phosphorylation.[3][4][5] S-Gboxin was developed to have enhanced metabolic stability and pharmacokinetic properties suitable for in vivo studies.[3]

S-Gboxin's mechanism of action relies on the unique mitochondrial characteristics of GBM cells, such as a high mitochondrial membrane potential and elevated matrix pH.[5][6] This allows for the accumulation of the positively charged S-Gboxin within the mitochondria, where it inhibits the F0F1 ATP synthase, leading to a collapse of cellular energy production and subsequent cell death.[1][4][7] Notably, S-Gboxin shows minimal toxicity to normal cells like astrocytes and mouse embryonic fibroblasts.[1][5][7]

Data Presentation

In Vitro Efficacy
CompoundCell LineIC50Reference
S-GboxinMouse and Human Glioblastoma470 nM[3][8][9]
In Vivo Efficacy and Pharmacokinetics of S-Gboxin
ParameterValueAnimal ModelReference
Efficacy
Dose10 mg/kg/dayMouse GBM allograft flank model[3]
Administration RouteIntraperitoneal (IP)Mouse GBM allograft flank model[3]
OutcomeSignificant attenuation of tumor growth and decreased cellular densityMouse GBM allograft flank model[3][8]
Pharmacokinetics
Blood Circulation Half-life (Free this compound)0.47 hoursNot Specified[10]
Blood Circulation Half-life (HM-NPs@G)4.90 hoursNot Specified[10]
Tumor Accumulation (Free this compound)1.06% ID/gNot Specified[10]
Tumor Accumulation (HM-NPs@G)7.73% ID/gNot Specified[10]

*HM-NPs@G refers to a biomimetic nanomedicine formulation of this compound.

Signaling Pathway

S-Gboxin exerts its anti-glioblastoma effects by disrupting mitochondrial function and downstream signaling pathways. The primary target is the F0F1 ATP synthase (Complex V) in the electron transport chain. Inhibition of this complex leads to a decrease in ATP production and an increase in reactive oxygen species (ROS). Downstream, this metabolic stress is associated with the upregulation of ATF4 and the suppression of phosphorylated-S6 (p-S6) levels, indicating an integrated stress response and inhibition of mTOR signaling.[3][6]

Gboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cell Glioblastoma Cell ETC Electron Transport Chain ATP_Synthase F0F1 ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP_Synthase->ATP inhibition reduces ROS ROS ATP_Synthase->ROS dysfunction leads to mTOR_pathway mTOR Pathway ATP->mTOR_pathway enables Proliferation Cell Proliferation ATP->Proliferation required for ATF4_pathway Integrated Stress Response ROS->ATF4_pathway activates Sthis compound S-Gboxin Sthis compound->ATP_Synthase inhibits Apoptosis Apoptosis Sthis compound->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/G0) Sthis compound->Cell_Cycle_Arrest pS6 p-S6 mTOR_pathway->pS6 mTOR_pathway->Proliferation promotes pS6->Proliferation ATF4 ATF4 ATF4_pathway->ATF4 ATF4->Apoptosis Subcutaneous_Xenograft_Workflow start Start cell_prep Prepare Glioblastoma Cell Suspension start->cell_prep injection Subcutaneous Injection of Cells into Mice cell_prep->injection tumor_growth Monitor Tumor Growth (Calipers) injection->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily Intraperitoneal Injection (S-Gboxin or Vehicle) randomization->treatment monitoring Continue Monitoring Tumor Volume & Mouse Health treatment->monitoring endpoint Endpoint: Euthanize & Collect Tumors for Analysis monitoring->endpoint finish End endpoint->finish Orthotopic_Xenograft_Workflow start Start cell_prep Prepare Luciferase-Expressing Glioblastoma Cells start->cell_prep implantation Intracranial Implantation (Stereotactic Surgery) cell_prep->implantation tumor_monitoring Monitor Tumor Growth (Bioluminescence Imaging) implantation->tumor_monitoring randomization Randomize Mice into Treatment & Control Groups tumor_monitoring->randomization treatment Systemic Administration (S-Gboxin or Vehicle) randomization->treatment monitoring Continue Monitoring Tumor Burden & Mouse Health treatment->monitoring endpoint Endpoint: Euthanize & Collect Brain Tissue monitoring->endpoint finish End endpoint->finish

References

Measuring Gboxin's Impact on ATP Production in Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards cancer cells, particularly glioblastoma.[1][2] Its mechanism of action involves the direct inhibition of the F0F1 ATP synthase (Complex V) within the mitochondria.[1][3] This inhibition leads to a rapid and sustained decrease in mitochondrial respiration and, consequently, a depletion of cellular ATP, a critical energy currency for cancer cell proliferation and survival.[2][4] Notably, the sensitivity of cancer cells to this compound is linked to their characteristically high mitochondrial membrane potential and pH, which facilitates the accumulation of the positively charged this compound molecule within the mitochondrial matrix.[1][2] Resistance to this compound has been associated with a functional mitochondrial permeability transition pore (mPTP), which can regulate mitochondrial pH and prevent the intramitochondrial accumulation of the compound.[1]

These application notes provide detailed protocols for quantifying the impact of this compound on ATP production in cancer cells. The methodologies described herein are essential for researchers investigating the anti-cancer properties of this compound and for professionals in drug development seeking to characterize its bioenergetic effects. The protocols cover the measurement of total cellular ATP levels, the real-time analysis of mitochondrial respiration, and the assessment of key protein markers involved in the cellular response to energy stress.

Data Presentation

The following tables summarize the quantitative effects of this compound on cancer cell viability, oxygen consumption, and ATP levels.

Table 1: this compound IC50 Values in Glioblastoma Cells

Cell Line/TypeCompoundIC50 ValueCitation
Primary Mouse Glioblastoma (HTS)This compound150 nM[1]
Primary Mouse Glioblastoma (HTS)S-Gboxin470 nM[1]
Primary Human GlioblastomaThis compound~1 µM[1]

Table 2: Effect of this compound on Oxygen Consumption Rate (OCR) in Glioblastoma Cells

TreatmentEffect on OCRCitation
This compoundDose-dependent inhibition of basal OCR.[1]
This compound followed by FCCPOCR can be partially rescued, indicating the block is at ATP synthase.[1]
This compound (prolonged exposure in MEFs)Full recovery of OCR, demonstrating cancer cell-specific sustained inhibition.[1]
Nanoparticle-formulated this compound (U87MG)Reduction of OCR to 18.87% of control.[4]
Nanoparticle-formulated this compound (X01)Reduction of OCR to 10.44% of control.[4]

Table 3: Impact of this compound on Cellular ATP Levels

Cell Line/ConditionTreatmentEffect on ATP LevelsCitation
U87MG and X01 Glioblastoma CellsNanoparticle-formulated this compoundSharp reduction in ATP levels.[4]
Cervical Cancer Cells (low glucose)This compoundSignificant inhibition of ATP production.[2]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Downstream Signaling

The following diagram illustrates the proposed mechanism of this compound's action on cancer cells, leading to ATP depletion and activation of the AMPK signaling pathway.

Gboxin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Gboxin_ext This compound Gboxin_intra This compound Gboxin_ext->Gboxin_intra Cellular Uptake Gboxin_mito This compound Accumulation Gboxin_intra->Gboxin_mito Accumulation driven by high ΔΨm ATP_low ATP Depletion AMPK_inactive AMPK (inactive) ATP_low->AMPK_inactive Increases AMP:ATP ratio AMPK_active AMPK (active) AMPK_inactive->AMPK_active Activation mTORC1 mTORC1 AMPK_active->mTORC1 Inhibition Autophagy Autophagy AMPK_active->Autophagy Induction Anabolism Anabolic Processes (Protein & Lipid Synthesis) mTORC1->Anabolism Promotes Mito_Membrane High Mitochondrial Membrane Potential (ΔΨm) ATP_Synthase F0F1 ATP Synthase (Complex V) Gboxin_mito->ATP_Synthase Inhibition ATP_prod ATP Production ATP_Synthase->ATP_prod Catalyzes OXPHOS Oxidative Phosphorylation OXPHOS->ATP_prod ATP_prod->ATP_low Leads to Experimental_Workflow start Cancer Cell Culture gboxin_treatment This compound Treatment (Dose-Response & Time-Course) start->gboxin_treatment atp_assay Luciferase-Based ATP Assay gboxin_treatment->atp_assay seahorse_assay Seahorse XF Mito Stress Test gboxin_treatment->seahorse_assay western_blot Western Blotting gboxin_treatment->western_blot data_analysis Data Analysis & Interpretation atp_assay->data_analysis seahorse_assay->data_analysis western_blot->data_analysis

References

Techniques for Evaluating Gboxin's Blood-Brain Barrier Permeability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gboxin is a novel small molecule inhibitor of oxidative phosphorylation, demonstrating selective toxicity towards glioblastoma (GBM) cells by inhibiting F0F1 ATP synthase.[1][2][3][4][5] Its therapeutic potential for brain tumors is, however, challenged by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. One study noted that to overcome poor blood-brain barrier penetration, catheter delivery was utilized to test its activity in intracranial tumors.[2] This highlights the critical need for robust methods to evaluate and improve this compound's BBB permeability.

This document provides detailed application notes and protocols for a multi-faceted approach to assessing the BBB permeability of this compound, incorporating in silico, in vitro, and in vivo methodologies.

In Silico Prediction of BBB Permeability

In silico models offer a rapid and cost-effective initial screening of a compound's potential to cross the BBB based on its physicochemical properties. These computational models use quantitative structure-property relationships (QSPR) to predict BBB permeability.[6][7]

Key Molecular Descriptors for BBB Permeability Prediction:
  • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water.

  • Molecular Weight (MW): Smaller molecules generally exhibit better BBB penetration.

  • Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.

  • Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors influences a compound's ability to cross the lipid-rich BBB.

  • pKa: The acid dissociation constant, which determines the charge of the molecule at physiological pH.

Protocol: In Silico BBB Permeability Prediction
  • Obtain the 2D or 3D structure of this compound: This can be sourced from chemical databases or drawn using molecular modeling software.

  • Calculate molecular descriptors: Utilize software such as MOE, Schrödinger Suite, or free online tools like SwissADME to calculate the key physicochemical properties of this compound.

  • Apply predictive models: Input the calculated descriptors into established BBB permeability prediction models. These can be commercially available software packages or publicly accessible web servers.[8][9] These models often provide a binary prediction (BBB+ or BBB-) or a quantitative value like logBB (the logarithm of the brain-to-plasma concentration ratio).

  • Analyze the results: Compare the predicted BBB permeability of this compound with known BBB-permeant and -impermeant drugs to benchmark its potential.

In Vitro Models of the Blood-Brain Barrier

In vitro BBB models are essential for experimentally validating in silico predictions and for mechanistic studies of drug transport. These models typically consist of a monolayer of brain capillary endothelial cells cultured on a semi-permeable membrane.[10][11]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput screening tool that assesses the passive diffusion of a compound across an artificial lipid membrane, mimicking the lipid composition of the BBB.[12]

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in dodecane) to form an artificial membrane.

  • Prepare donor and acceptor solutions:

    • Donor solution: Dissolve this compound in a buffer at a known concentration.

    • Acceptor solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Assemble the PAMPA sandwich: Place the filter plate with the artificial membrane on top of the acceptor plate, and add the donor solution to the filter wells.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D]), where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, and [C_A] and [C_D] are the concentrations in the acceptor and donor wells, respectively.

Cell-Based In Vitro BBB Models

Cell-based models utilize primary brain endothelial cells or immortalized cell lines cultured as a monolayer on Transwell inserts.[11][13] These models can be used to study both passive and active transport mechanisms.

  • Cell Culture: Seed brain endothelial cells (e.g., hCMEC/D3 or primary brain microvascular endothelial cells) on the apical side of a Transwell insert. For more complex models, co-culture with astrocytes or pericytes on the basolateral side can be performed to induce a tighter barrier.[10]

  • Verify Barrier Integrity: Before the transport experiment, measure the transendothelial electrical resistance (TEER) to ensure the formation of a tight monolayer.[14]

  • Transport Experiment:

    • Add this compound at a known concentration to the apical (donor) chamber.

    • At various time points, collect samples from the basolateral (acceptor) chamber.

  • Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state rate of this compound appearance in the acceptor chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

In Vivo Evaluation of BBB Permeability

In vivo studies in animal models provide the most definitive assessment of a compound's ability to cross the BBB and reach its target in the central nervous system.[15]

Brain-to-Plasma Concentration Ratio (Kp)

This method involves measuring the concentration of the drug in the brain and plasma at a specific time point after administration.

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point (e.g., when plasma and brain concentrations are expected to be at equilibrium), collect blood and brain samples.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the concentration of this compound in the plasma and brain homogenate using LC-MS/MS.

  • Calculate Kp: Kp = (Concentration of this compound in brain) / (Concentration of this compound in plasma).

In Situ Brain Perfusion

This technique allows for the direct measurement of BBB permeability in a controlled manner, minimizing the influence of peripheral metabolism and plasma protein binding.

  • Animal Surgery: Anesthetize the animal (e.g., a rat) and surgically expose the carotid artery.

  • Perfusion: Ligate the external carotid artery and insert a cannula into the common carotid artery. Perfuse a buffered solution containing a known concentration of this compound at a constant rate.

  • Sample Collection: After a short perfusion period (e.g., 30-60 seconds), decapitate the animal and collect the brain.

  • Quantification: Measure the concentration of this compound in the brain tissue.

  • Calculate Permeability-Surface Area Product (PS): The PS product is calculated from the amount of drug taken up by the brain and the perfusion time.

Data Presentation

The following table summarizes the types of quantitative data obtained from each experimental technique.

TechniqueParameter MeasuredTypical UnitsInterpretation
In Silico Modeling logBBLog unitPredicted brain-to-plasma concentration ratio.
PAMPA-BBB Effective Permeability (Pe)cm/sRate of passive diffusion across an artificial membrane.
Transwell Assay Apparent Permeability (Papp)cm/sRate of transport across a cell monolayer.
Brain-to-Plasma Ratio KpUnitlessRatio of drug concentration in brain versus plasma at equilibrium.
In Situ Brain Perfusion Permeability-Surface Area (PS)mL/s/gRate of drug uptake into the brain from the perfusate.

A recent study developed a biomimetic nanomedicine (HM-NPs@G) to enhance this compound's delivery across the BBB. The pharmacokinetic parameters of this formulation were compared to free this compound.[16]

FormulationHalf-life (t1/2)Tumor Accumulation (%ID/g)
Free this compound0.47 h1.06
HM-NPs@G4.90 h7.73

Data from a study on biomimetic nanomedicine for this compound delivery.[16]

Visualizations

This compound's Proposed Mechanism of Action

This compound inhibits oxidative phosphorylation by targeting the F0F1 ATP synthase in glioblastoma cells.[1][2][4] This leads to a disruption of cellular energy metabolism and ultimately, cell death.

Gboxin_Mechanism cluster_mito Mitochondrial Inner Membrane This compound This compound ATP_Synthase F0F1 ATP Synthase This compound->ATP_Synthase Inhibits Mitochondrion Mitochondrion (in Glioblastoma Cell) ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps Protons ATP_Production ATP Production ATP_Synthase->ATP_Production Synthesizes Proton_Gradient->ATP_Synthase Drives Cell_Death Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Proposed mechanism of this compound's action in glioblastoma cells.

Experimental Workflow for In Vitro BBB Permeability Assessment

The following diagram illustrates the general workflow for assessing a compound's BBB permeability using an in vitro Transwell assay.

InVitro_BBB_Workflow Start Start: Culture Brain Endothelial Cells on Transwell Insert TEER Measure TEER to Confirm Barrier Integrity Start->TEER Add_Compound Add this compound to Apical (Donor) Chamber TEER->Add_Compound Incubate Incubate and Collect Samples from Basolateral (Acceptor) Chamber Add_Compound->Incubate Quantify Quantify this compound Concentration (e.g., LC-MS/MS) Incubate->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate End End: Assess BBB Permeability Calculate->End

Caption: Workflow for the in vitro Transwell BBB permeability assay.

Logical Flow for a Multi-Tiered BBB Permeability Evaluation

A hierarchical approach is recommended, starting with less resource-intensive methods and progressing to more complex assays for promising candidates.

BBB_Evaluation_Strategy In_Silico Tier 1: In Silico Screening (Physicochemical Properties) PAMPA Tier 2: High-Throughput In Vitro (PAMPA-BBB) In_Silico->PAMPA Promising Candidates Cell_Based Tier 3: Mechanistic In Vitro (Transwell Assay) PAMPA->Cell_Based Confirmed Permeability In_Vivo Tier 4: In Vivo Validation (Brain-to-Plasma Ratio, Perfusion) Cell_Based->In_Vivo Mechanistic Insight

Caption: A tiered strategy for evaluating BBB permeability.

Conclusion

Evaluating the blood-brain barrier permeability of this compound is a critical step in its development as a therapeutic agent for glioblastoma. A combination of in silico, in vitro, and in vivo methods provides a comprehensive understanding of its ability to reach the central nervous system. The protocols and data presented here offer a framework for researchers to design and execute studies to assess and ultimately optimize the brain penetration of this compound and other potential neuro-therapeutics. The development of novel delivery systems, such as the described biomimetic nanomedicine, holds significant promise for overcoming the challenges posed by the BBB.[16]

References

Application Notes and Protocols: Gboxin in Combination with Other Glioblastoma (GBM) Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide (TMZ). The inherent resistance of GBM to conventional therapies necessitates the exploration of novel therapeutic strategies. Gboxin, a small molecule inhibitor of oxidative phosphorylation (OXPHOS), has emerged as a promising agent that selectively targets GBM cells.[1][2] This document provides detailed application notes and protocols for investigating the therapeutic potential of this compound, and its pharmacologically optimized analog S-Gboxin, in combination with other GBM therapies.

This compound and its more stable analog, S-Gboxin, function by inhibiting the F0F1 ATP synthase, a critical component of the mitochondrial electron transport chain.[1][2] This targeted inhibition leads to a rapid and irreversible collapse of mitochondrial respiration in GBM cells, which, unlike healthy cells, often exhibit a heightened dependence on OXPHOS.[1] Preclinical studies have demonstrated the potent and selective anti-GBM activity of this compound and S-Gboxin both in vitro and in vivo.[1][3]

This document will focus on the application of this compound/S-Gboxin in combination with:

  • AMP-activated protein kinase (AMPK) inhibition: A promising synergistic combination based on recent preclinical findings.

  • Temozolomide (TMZ): The standard-of-care chemotherapeutic agent for GBM.

  • Radiotherapy: A cornerstone of GBM treatment.

Data Presentation

In Vitro Efficacy of this compound and S-Gboxin in GBM Cell Lines
Cell LineCompoundIC50NotesReference
HTS (mouse GBM)This compound150 nMPrimary mouse GBM stem-like cells.[1]
HTS (mouse GBM)S-Gboxin470 nMPharmacologically stable analog of this compound.[1]
ts12017 (human GBM)This compound~1 µMPatient-derived primary human GBM cells.[1]
ts1156 (human GBM)This compound~1 µMPatient-derived primary human GBM cells.[1]
ts603 (human GBM)This compound~1 µMPatient-derived primary human GBM cells.[1]
In Vivo Efficacy of S-Gboxin in a GBM Allograft Model
Treatment GroupTumor Volume ReductionSurvival BenefitAnimal ModelDosing RegimenReference
S-GboxinSignificant reductionEnhanced survivalMouse GBM (HTS cells) allograft flank implantation10 mg/kg/day, intraperitoneally[1]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Gboxin_Mechanism This compound This compound/S-Gboxin Mitochondrion Mitochondrion (High Inner Membrane Potential in GBM) This compound->Mitochondrion Accumulates due to positive charge F0F1_ATPase F0F1 ATP Synthase (Complex V) This compound->F0F1_ATPase Inhibits OXPHOS Oxidative Phosphorylation F0F1_ATPase->OXPHOS Component of ATP_Production ATP Production F0F1_ATPase->ATP_Production Directly produces OXPHOS->ATP_Production Drives Cell_Death GBM Cell Death ATP_Production->Cell_Death Depletion leads to

Caption: Mechanism of this compound-induced cell death in GBM.

Proposed Experimental Workflow for Combination Therapy Screening

Combination_Therapy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture GBM Cell Lines & Patient-Derived Cultures Single_Agent Single Agent Titration (this compound, TMZ, etc.) Cell_Culture->Single_Agent Combination_Screen Combination Matrix (Fixed Ratio or Checkerboard) Single_Agent->Combination_Screen Viability_Assay Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Combination_Screen->Viability_Assay Synergy_Analysis Synergy Analysis (Chou-Talalay Method) Viability_Assay->Synergy_Analysis Xenograft_Model Orthotopic GBM Xenograft Model Synergy_Analysis->Xenograft_Model Promising Combinations Treatment_Groups Treatment Groups (Vehicle, Single Agents, Combination) Xenograft_Model->Treatment_Groups Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) Treatment_Groups->Tumor_Monitoring Survival_Analysis Survival Analysis (Kaplan-Meier) Tumor_Monitoring->Survival_Analysis

Caption: Workflow for evaluating this compound combination therapies.

Experimental Protocols

Protocol 1: In Vitro Combination of S-Gboxin and an AMPK Inhibitor

Objective: To determine the synergistic cytotoxic effect of S-Gboxin and an AMPK inhibitor (e.g., Dorsomorphin/Compound C) on GBM cells. Recent evidence suggests that AMPK inhibition dramatically enhances S-Gboxin-induced cell death.[4]

Materials:

  • GBM cell lines (e.g., U87MG, T98G) or patient-derived GBM cells.

  • S-Gboxin (synthesized or commercially available).

  • AMPK inhibitor (e.g., Dorsomorphin, Sigma-Aldrich).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed GBM cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of S-Gboxin and the AMPK inhibitor in DMSO. Create a dilution series for each drug.

  • Single-Agent Treatment: To determine the IC50 of each drug individually, treat cells with increasing concentrations of S-Gboxin or the AMPK inhibitor for 72 hours.

  • Combination Treatment (Checkerboard Assay):

    • Prepare a matrix of drug concentrations by combining different concentrations of S-Gboxin with different concentrations of the AMPK inhibitor.

    • Add the drug combinations to the cells and incubate for 72 hours. Include vehicle control (DMSO) and single-agent controls.

  • Cell Viability Assessment:

    • After 72 hours, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Record luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 values for the single agents.

    • Use the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Proposed In Vivo Combination of S-Gboxin and Temozolomide

Objective: To evaluate the in vivo efficacy of combining S-Gboxin with temozolomide in an orthotopic GBM xenograft model. Note: This is a proposed protocol as direct preclinical data for this combination is not yet available.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Luciferase-expressing human GBM cells (e.g., U87MG-luc).

  • S-Gboxin.

  • Temozolomide (TMZ).

  • Stereotactic injection apparatus.

  • Bioluminescence imaging system (e.g., IVIS).

  • D-luciferin.

Procedure:

  • Orthotopic Implantation:

    • Anesthetize the mice and secure them in a stereotactic frame.

    • Inject 1 x 10^5 U87MG-luc cells into the right striatum of each mouse.

  • Tumor Establishment: Monitor tumor growth weekly using bioluminescence imaging. Once tumors are established (typically 7-10 days post-implantation), randomize mice into four treatment groups (n=10 per group):

    • Group 1: Vehicle control.

    • Group 2: S-Gboxin alone (e.g., 10 mg/kg/day, IP).

    • Group 3: TMZ alone (e.g., 5 mg/kg/day, oral gavage).

    • Group 4: S-Gboxin + TMZ.

  • Treatment Administration: Administer treatments for a defined period (e.g., 21 days).

  • Tumor Growth Monitoring:

    • Perform bioluminescence imaging weekly to monitor tumor burden.

    • Quantify the photon flux for each mouse.

  • Survival Analysis:

    • Monitor the mice for signs of tumor-related morbidity (e.g., weight loss, neurological symptoms).

    • Euthanize mice when they reach a predetermined endpoint.

    • Record the date of euthanasia for survival analysis.

  • Data Analysis:

    • Compare tumor growth rates between the treatment groups.

    • Generate Kaplan-Meier survival curves and perform log-rank tests to compare survival between groups.

Protocol 3: Proposed In Vitro and In Vivo Combination of S-Gboxin and Radiotherapy

Objective: To investigate whether S-Gboxin can act as a radiosensitizer to enhance the efficacy of radiation in GBM cells. Note: This is a proposed protocol as direct preclinical data for this combination is not yet available.

Part A: In Vitro Radiosensitization

Materials:

  • GBM cell lines.

  • S-Gboxin.

  • X-ray irradiator.

  • Clonogenic assay materials (6-well plates, culture medium, crystal violet).

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.

  • Drug Treatment: Treat the cells with a non-lethal concentration of S-Gboxin (e.g., IC10 or IC20) for a predetermined time (e.g., 24 hours) before irradiation.

  • Irradiation: Irradiate the cells with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation:

    • After irradiation, replace the medium with fresh, drug-free medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

    • Fix and stain the colonies with crystal violet.

  • Data Analysis:

    • Count the number of colonies (≥50 cells).

    • Calculate the surviving fraction for each radiation dose.

    • Plot survival curves and determine the sensitizer enhancement ratio (SER). An SER > 1 indicates radiosensitization.

Part B: In Vivo Radiosensitization

Materials:

  • Orthotopic GBM xenograft model (as described in Protocol 2).

  • S-Gboxin.

  • Small-animal irradiator with image guidance.

Procedure:

  • Tumor Establishment: Establish orthotopic GBM tumors in mice as described in Protocol 2.

  • Treatment Groups: Randomize mice into four groups:

    • Group 1: Vehicle control.

    • Group 2: S-Gboxin alone.

    • Group 3: Radiation alone (e.g., 3 fractions of 3 Gy).

    • Group 4: S-Gboxin + Radiation.

  • Treatment:

    • Administer S-Gboxin for a set period.

    • Deliver focused radiation to the tumor-bearing region of the brain.

  • Monitoring and Analysis: Monitor tumor growth and survival as described in Protocol 2.

Conclusion

This compound and its analog S-Gboxin represent a novel and promising therapeutic strategy for GBM by targeting a key metabolic vulnerability. The preclinical data strongly support the investigation of S-Gboxin in combination with other therapies. The synergistic effect observed with AMPK inhibition is particularly compelling and warrants further investigation. While direct evidence for combinations with TMZ and radiotherapy is currently lacking, the proposed protocols provide a framework for systematically evaluating the potential of S-Gboxin to enhance the efficacy of the current standard of care for GBM. Further research into these combinations could pave the way for new, more effective treatment regimens for this devastating disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Gboxin Resistance in Glioblastoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with Gboxin and glioblastoma (GBM) cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] It specifically targets the F0F1 ATP synthase in the mitochondria of cancer cells.[1][2][3] this compound accumulates in the mitochondria of glioblastoma cells due to their higher mitochondrial membrane potential and pH, leading to a rapid and irreversible inhibition of oxygen consumption and subsequent cell death.[4][5][6]

Q2: Why are my glioblastoma cells showing resistance to this compound?

The primary mechanism of resistance to this compound is the presence of a functional mitochondrial permeability transition pore (mPTP).[4][5][6] In resistant cells, the mPTP regulates the pH of the mitochondrial matrix, which prevents the accumulation of this compound.[4][5][6] Normal cells, such as astrocytes and mouse embryonic fibroblasts, are inherently resistant to this compound due to their functional mPTP.[5] Some cancer cell lines may also exhibit this intrinsic resistance.[7]

Q3: What is S-Gboxin and how does it differ from this compound?

S-Gboxin is a metabolically stable analog of this compound that has been developed for in vivo studies.[4][5] It retains the same mechanism of action as this compound but has improved pharmacokinetic properties.[5] A lyophilized form of S-Gboxin, L-S-Gboxin, has been used in a single-patient compassionate use clinical trial for diffuse midline glioma.[8]

Q4: Are there any known biomarkers for this compound resistance?

While not a direct biomarker, the functional status of the mitochondrial permeability transition pore (mPTP) is the key determinant of this compound resistance described so far.[4][5][6] Cells with a functional mPTP are resistant, while those with a blunted mPTP are sensitive.[5][6]

Troubleshooting Guide

Problem: My glioblastoma cell line is not responding to this compound treatment at the expected concentration.

Possible Cause 1: Intrinsic Resistance via a Functional mPTP

  • Troubleshooting Steps:

    • Confirm this compound Activity: Test this compound on a sensitive control cell line (e.g., certain primary human GBM cultures) to ensure the compound is active.

    • Assess mPTP Function: Evaluate the function of the mPTP in your cell line. A common method is to measure changes in mitochondrial membrane potential in response to an inducer (like H2O2) with and without an mPTP inhibitor like Cyclosporin A (CsA).[5]

    • mPTP Inhibition: Treat your resistant GBM cells with this compound in combination with an mPTP inhibitor, such as Cyclosporin A (1 µM).[5][7] A functional mPTP is required for resistance, so its inhibition should sensitize the cells to this compound.[5][7]

Possible Cause 2: Suboptimal Experimental Conditions

  • Troubleshooting Steps:

    • Review Protocol: Ensure that the this compound concentration and incubation time are appropriate. The IC50 for sensitive cells is in the nanomolar range.[3][5]

    • Solubility Issues: this compound has limited aqueous solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before diluting in culture medium.[1]

    • Cell Culture Conditions: Changes in culture conditions that affect cellular metabolism, such as hypoxia or nutrient deprivation, may influence the cellular response to an OXPHOS inhibitor like this compound.[9]

Possible Cause 3: Development of Acquired Resistance (Hypothetical)

While the primary literature focuses on intrinsic mPTP-mediated resistance, other mechanisms common in cancer drug resistance could theoretically develop. These include:

  • Metabolic Reprogramming: Cells may adapt their metabolism to rely less on oxidative phosphorylation.

  • Drug Efflux: Upregulation of drug efflux pumps could reduce intracellular this compound concentration.

  • Target Alteration: Mutations in the F0F1 ATP synthase could prevent this compound binding.

  • Troubleshooting Steps for Acquired Resistance:

    • Metabolic Analysis: Perform metabolic assays (e.g., Seahorse analysis) to assess changes in glycolysis and oxidative phosphorylation in your resistant cell line compared to the parental line.

    • Efflux Pump Inhibition: Test this compound in combination with known inhibitors of common drug efflux pumps.

    • Sequencing: Sequence the mitochondrial genes encoding the F0F1 ATP synthase subunits in resistant clones to identify potential mutations.

Quantitative Data Summary

Table 1: this compound and S-Gboxin IC50 Values in Glioblastoma Cells

CompoundCell Line/CultureIC50Reference
This compoundHigh-Throughput GBM Sphere (HTS) Cells150 nM[3][5]
S-GboxinHigh-Throughput GBM Sphere (HTS) Cells470 nM[5]

Table 2: Effect of Cyclosporin A (CsA) on this compound Sensitivity

Cell LineTreatmentIC50Reference
Daoy (Resistant)This compound8256 nM[7]
Daoy (Resistant)This compound + 1 µM CsA1867 nM[7]

Key Experimental Protocols

1. Cell Viability Assay to Determine this compound IC50

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

  • Methodology:

    • Seed glioblastoma cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for a specified period (e.g., 96 hours).[3]

    • Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).

    • Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

2. Oxygen Consumption Rate (OCR) Measurement

  • Objective: To measure the effect of this compound on mitochondrial respiration.

  • Methodology:

    • Seed glioblastoma cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

    • Hydrate the sensor cartridge overnight in a CO2-free incubator.

    • Replace the culture medium with Seahorse XF Base Medium supplemented with appropriate substrates (e.g., glucose, pyruvate, glutamine) and incubate in a CO2-free incubator for 1 hour before the assay.

    • Load this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injection ports of the sensor cartridge.

    • Place the cell culture plate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol. This compound is typically injected first to measure its immediate effect on basal OCR.

Visualizations

Gboxin_Mechanism_of_Action_and_Resistance cluster_sensitive This compound-Sensitive GBM Cell cluster_resistant This compound-Resistant Cell Gboxin_ext This compound (extracellular) Mito_sensitive Mitochondrion (High ΔΨm, High pH) Gboxin_ext->Mito_sensitive Accumulation Gboxin_mito This compound (mitochondria) OXPHOS F0F1 ATP Synthase Gboxin_mito->OXPHOS Inhibition mPTP_blunted Blunted mPTP Mito_sensitive->mPTP_blunted ATP_prod ATP Production OXPHOS->ATP_prod Blocks Cell_Death Cell Death ATP_prod->Cell_Death Leads to Gboxin_ext_res This compound (extracellular) Mito_resistant Mitochondrion (Normal ΔΨm, Lower pH) Gboxin_ext_res->Mito_resistant No Accumulation OXPHOS_res F0F1 ATP Synthase ATP_prod_res ATP Production OXPHOS_res->ATP_prod_res Cell_Survival Cell Survival ATP_prod_res->Cell_Survival mPTP_functional Functional mPTP mPTP_functional->Mito_resistant Regulates pH

Caption: this compound action and resistance pathway.

Troubleshooting_Workflow start Start: GBM cells show This compound resistance check_compound Is this compound active? (Test on sensitive control line) start->check_compound check_compound->start No (Replace this compound) check_protocol Review experimental protocol (Concentration, time, solubility) check_compound->check_protocol Yes assess_mptp Assess mPTP function (e.g., with H2O2 +/- CsA) check_protocol->assess_mptp mptp_functional Is mPTP functional? assess_mptp->mptp_functional sensitize_with_csa Co-treat with this compound + CsA mptp_functional->sensitize_with_csa Yes investigate_other Investigate other mechanisms (Metabolism, efflux, target mutation) mptp_functional->investigate_other No resistance_overcome Resistance Overcome sensitize_with_csa->resistance_overcome end_intrinsic End: Intrinsic mPTP-mediated resistance confirmed resistance_overcome->end_intrinsic end_other End: Potential novel resistance mechanism investigate_other->end_other

Caption: Workflow for troubleshooting this compound resistance.

Resistance_Mechanisms cluster_known Established Mechanism cluster_hypothetical Potential/Hypothetical Mechanisms Gboxin_Resistance This compound Resistance in Glioblastoma mPTP Functional mPTP Gboxin_Resistance->mPTP Metabolic_Reprogramming Metabolic Reprogramming Gboxin_Resistance->Metabolic_Reprogramming Hypothesized Drug_Efflux Drug Efflux Pumps Gboxin_Resistance->Drug_Efflux Hypothesized Target_Alteration Target Alteration Gboxin_Resistance->Target_Alteration Hypothesized mPTP_desc Regulates mitochondrial pH, prevents this compound accumulation mPTP->mPTP_desc

Caption: Known and potential this compound resistance mechanisms.

References

Improving the stability of Gboxin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Gboxin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound can be dissolved in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements. Below is a summary of this compound and S-Gboxin solubility in various solvents.

Table 1: Solubility of this compound and S-Gboxin

CompoundSolventSolubilityNotes
This compound DMSO39 mg/mL (99.24 mM)[1]Use fresh, high-quality DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1] Ultrasonic treatment may be needed.[2]
32.5 mg/mL (82.71 mM)[2]
12 mg/mL[3]
Ethanol79 mg/mL[1]
20 mg/mL[3]
Water2 mg/mL[1]Ultrasonic treatment may be needed.[2] If using water for a stock solution, it is recommended to filter and sterilize it before use.[2]
10 mg/mL (25.45 mM)[2]
PBS (pH 7.2)10 mg/mL[3]
DMF10 mg/mL[3]
S-Gboxin DMSO93.33 mg/mL (155.43 mM)[4]Use fresh, high-quality DMSO.[4] Ultrasonic treatment may be needed.[4]
Water1 mg/mL (1.67 mM)[4]Requires sonication and heating to 67°C to dissolve.[4]

Q2: How should I prepare and store this compound stock solutions?

A2: Proper preparation and storage of this compound stock solutions are critical for maintaining its activity and ensuring experimental reproducibility.

Protocol 1: Basic Stock Solution Preparation

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of your chosen solvent (e.g., fresh DMSO) to achieve the desired concentration.

  • If necessary, use an ultrasonic bath to aid dissolution.[2]

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

Table 2: Storage Recommendations for this compound Stock Solutions

Storage TemperatureDurationRecommendations
-20°CUp to 1 month[2][4]Ensure tubes are well-sealed to prevent solvent evaporation and moisture absorption.
-80°CUp to 6 months[2][4]For longer-term storage, -80°C is recommended.
Powder (from receipt)3 years at -20°C[1]Store the solid compound in a cool, dry place.

Q3: Are there established protocols for preparing this compound for in vivo studies?

A3: Yes, for in vivo administration, this compound is often formulated with co-solvents to improve its solubility and stability in aqueous environments. These formulations can also be adapted for challenging in vitro experiments.

Table 3: Example in vivo Formulations for this compound

ProtocolSolvent CompositionFinal this compound SolubilityReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL[2]
210% DMSO, 90% Corn Oil≥ 2.17 mg/mL[2]

Troubleshooting Guide

Problem 1: this compound precipitates out of solution during my experiment.

Possible Causes:

  • Solvent Choice: The final concentration of the stock solvent (e.g., DMSO) in your aqueous experimental medium may be too low to maintain this compound solubility.

  • Temperature Changes: A decrease in temperature can reduce the solubility of this compound.

  • pH of the Medium: While not explicitly documented for stability, the mechanism of this compound relies on a pH gradient, suggesting that the pH of your experimental buffer could influence its properties.[5]

Solutions:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent from your stock solution is sufficient to keep this compound dissolved, but not high enough to cause cellular toxicity.

  • Use Co-solvents: For challenging applications, consider preparing your working solution with co-solvents like PEG300 and a small amount of a surfactant like Tween-80, similar to in vivo formulations.[2]

  • Prepare Fresh Working Solutions: It is recommended to prepare fresh working solutions from your stock solution for each experiment and use them promptly.[2]

  • Gentle Warming and Sonication: If precipitation occurs during preparation, gentle warming and/or sonication can help redissolve the compound.[2]

Problem 2: I am observing inconsistent or no effect of this compound in my cell-based assays.

Possible Causes:

  • This compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.

  • Incorrect Dosage: The IC50 of this compound can vary between cell lines.

  • Cellular Resistance Mechanisms: Some cells may be resistant to this compound's effects due to a functional mitochondrial permeability transition pore (mPTP) that regulates mitochondrial pH and prevents this compound accumulation.[5][6]

Solutions:

  • Use Freshly Prepared Aliquots: Always use a fresh aliquot of your this compound stock solution that has been stored correctly at -80°C.[2][4]

  • Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Consider the Cell Model: Be aware that non-cancerous cells or cancer cells with high mPTP activity may be more resistant to this compound.[5]

  • Control for Mitochondrial Function: this compound's primary target is the F0F1 ATP synthase in the mitochondria.[1][6][7] Ensure your experimental conditions do not inadvertently interfere with mitochondrial function.

Problem 3: Should I use this compound or S-Gboxin?

Considerations:

  • This compound is the original compound and has been well-characterized in numerous in vitro studies.[5][6][7]

  • S-Gboxin is a functional analog of this compound that was developed to have enhanced metabolic and plasma stability, making it more suitable for in vivo studies.[5][8] There is also a lyophilized form of S-Gboxin being investigated for clinical use, suggesting it is a more stable formulation.

Recommendation:

  • For initial in vitro screening and mechanistic studies, this compound is a suitable choice.

  • For in vivo experiments or long-term in vitro studies where stability may be a concern, S-Gboxin is the preferred option due to its improved stability profile.[4][5][8]

Experimental Protocols & Visualizations

Experimental Workflow: Preparing this compound for Cell-Based Assays

Gboxin_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder dissolve Add fresh DMSO (or other solvent) start->dissolve sonicate Sonicate if needed dissolve->sonicate aliquot Aliquot into single-use tubes sonicate->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw For each experiment dilute Dilute in cell culture medium thaw->dilute use Use immediately in cell treatment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound's Mechanism of Action

This compound's therapeutic effect is rooted in its ability to selectively target the mitochondria of cancer cells. This is primarily due to the higher mitochondrial membrane potential and pH found in these cells compared to healthy cells.[5]

Gboxin_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion (High pH & ΔΨm) Gboxin_accum This compound Accumulation ATP_synthase Inhibits F0F1 ATP Synthase Gboxin_accum->ATP_synthase targets OxPhos Disrupts Oxidative Phosphorylation ATP_synthase->OxPhos Apoptosis Induces Apoptosis OxPhos->Apoptosis Gboxin_entry This compound (positively charged) Gboxin_entry->Gboxin_accum driven by high membrane potential

Caption: this compound's mechanism of action in cancer cells.

Logical Diagram: Troubleshooting this compound Experiment Failure

Gboxin_Troubleshooting cluster_solution Check Solution Integrity cluster_experiment Check Experimental Parameters cluster_actions Corrective Actions start Inconsistent/No This compound Effect check_storage Was stock stored at -80°C? start->check_storage check_conc Is this compound concentration optimized for the cell line? start->check_conc check_thaw Were freeze-thaw cycles avoided? check_storage->check_thaw check_prep Was working solution prepared fresh? check_thaw->check_prep new_stock Prepare fresh stock solution check_prep->new_stock If 'No' to any check_cell_type Is the cell line known to be sensitive to this compound? check_conc->check_cell_type titrate Perform dose-response curve check_cell_type->titrate If unsure use_s_this compound Consider using S-Gboxin for long-term experiments check_cell_type->use_s_this compound If stability is a concern

Caption: Troubleshooting guide for failed this compound experiments.

References

Technical Support Center: Gboxin Delivery in Orthotopic Glioblastoma (GBM) Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gboxin in preclinical orthotopic glioblastoma (GBM) models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in glioblastoma?

This compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS).[1][2][3] It specifically targets the F0F1 ATP synthase, a key enzyme in the mitochondrial respiratory chain.[3] Its anti-cancer activity is particularly effective in GBM cells due to their unique mitochondrial characteristics, such as a higher mitochondrial membrane potential and pH, which leads to the accumulation of this compound within the mitochondria of cancer cells.[1][4] This targeted accumulation and inhibition of ATP synthesis ultimately leads to energy crisis and cell death in GBM cells, while largely sparing normal cells like astrocytes.[1][4]

Q2: Why is direct intracranial delivery of this compound necessary in orthotopic GBM models?

This compound has poor penetration across the blood-brain barrier (BBB).[5] To achieve therapeutic concentrations within the brain tumor, direct delivery methods are required. Studies have successfully utilized intracatheter delivery via subcutaneous osmotic minipumps to administer a more stable analog, S-Gboxin, directly to the tumor site.[1]

Q3: What is S-Gboxin and why is it used in in vivo studies?

S-Gboxin is a functional analog of this compound that was developed to have enhanced metabolic stability and plasma half-life, making it more suitable for in vivo experiments.[1][4] It retains the same mechanism of action as this compound, including the upregulation of ATF4 and suppression of phosphorylated-S6 (p-S6) expression in GBM cells.[4][6]

Q4: Are there alternative delivery methods to osmotic minipumps for this compound?

Yes, recent research has explored the use of nanoparticle-based delivery systems to improve the therapeutic window of this compound.[5][7] One such system utilizes a cancer cell-mitochondria hybrid membrane-coated nanomedicine (HM-NPs@G) which has been shown to improve blood circulation time and increase tumor accumulation compared to free this compound.[5][7]

Troubleshooting Guide

This guide addresses potential issues that may arise during the delivery of this compound or S-Gboxin in orthotopic GBM models using osmotic minipumps.

Problem Potential Cause Recommended Solution
Reduced or no tumor growth inhibition 1. Ineffective Drug Delivery: Catheter misplacement, blockage, or leakage. Pump failure.- Verify catheter placement using imaging techniques (e.g., micro-CT or MRI with a contrast agent).- Ensure the catheter is securely attached to the pump and cannula.- Check the pump for proper function before implantation and after explantation by measuring the remaining volume.- Use a Y-shaped connector to allow for pump replacement without disturbing the intracranial cannula.[8][9]
2. Drug Instability/Precipitation: this compound/S-Gboxin degradation or precipitation in the delivery vehicle at 37°C.- Prepare fresh drug solutions for infusion.- Confirm the solubility and stability of this compound/S-Gboxin in your chosen vehicle at 37°C for the duration of the experiment. Consider using a formulation with excipients like PEG300 and Tween-80 to improve solubility.[3]
3. Sub-optimal Drug Concentration: The concentration of this compound/S-Gboxin reaching the tumor is below the therapeutic threshold.- Increase the concentration of the drug in the infusate, if tolerated.- Ensure the infusion rate of the osmotic minipump is appropriate for the desired dosing.[10]
Seizures or other neurological side effects in animals 1. Off-target Drug Effects: High local concentration of the drug affecting surrounding healthy brain tissue.- Reduce the infusion rate or the concentration of this compound/S-Gboxin.- Ensure the tip of the infusion cannula is accurately placed within the tumor mass and not in adjacent healthy tissue.
2. Increased Intracranial Pressure: Infusion volume is too high, leading to pressure buildup.- Use a lower infusion rate.[10]- Monitor animals closely for signs of neurological distress.
Inconsistent results between animals 1. Variability in Tumor Establishment: Differences in the number of implanted tumor cells or their location.- Standardize the stereotactic injection procedure for tumor cell implantation.- Use imaging to confirm tumor establishment and size before starting treatment.
2. Inconsistent Drug Delivery: See "Ineffective Drug Delivery" above.- Implement rigorous quality control for pump and catheter assembly and implantation.
Catheter Blockage 1. Drug Precipitation: See "Drug Instability/Precipitation" above.- Filter the drug solution before filling the pump.- Ensure the drug remains soluble in the chosen vehicle at 37°C.
2. Tissue Debris: Blockage of the catheter tip by tumor or brain tissue.- Ensure the cannula is properly implanted and secured to prevent movement.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of S-Gboxin

ParameterPlasmaTumor
Cmax (ng/mL or ng/g) ~150~400
Tmax (h) ~1~2
t1/2 (h) ~4Not Reported
Data derived from graphical representations in the source publication and are approximate.[4][6]

Table 2: Biodistribution of this compound Formulations in Orthotopic GBM Models (6 hours post-injection)

FormulationTumor (%ID/g)Brain (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidney (%ID/g)Lung (%ID/g)
Free this compound 1.060.512.58.07.56.0
HM-NPs@G 7.732.510.06.05.04.0
%ID/g = percentage of injected dose per gram of tissue.[5][7]

Experimental Protocols

1. Orthotopic Glioblastoma Model Establishment

This protocol is a generalized procedure and should be adapted based on the specific cell line and institutional guidelines.

  • Cell Preparation:

    • Culture GBM cells (e.g., U87MG, GL261) under standard conditions.

    • For injection, harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile, ice-cold phosphate-buffered saline (PBS) or artificial cerebrospinal fluid (aCSF).

    • Resuspend the cells to a final concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL of sterile PBS or aCSF. Keep the cell suspension on ice.

  • Stereotactic Intracranial Injection:

    • Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).

    • Secure the animal in a stereotactic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Identify the bregma and determine the coordinates for injection into the desired brain region (e.g., striatum or cerebral cortex).

    • Drill a small burr hole through the skull at the determined coordinates.

    • Slowly lower a Hamilton syringe with the cell suspension to the target depth.

    • Infuse the cell suspension at a slow rate (e.g., 0.5 µL/min) to prevent reflux.

    • After injection, leave the needle in place for 5-10 minutes before slowly retracting it.

    • Suture the scalp incision.

    • Provide appropriate post-operative care, including analgesics.

    • Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI.

2. Intracatheter this compound Delivery using Osmotic Minipumps

  • Pump and Catheter Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipump with the sterile, filtered S-Gboxin solution.

    • Attach a brain infusion catheter to the pump.

    • Prime the pump-catheter assembly in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and consistent delivery upon implantation.

  • Implantation Procedure:

    • Anesthetize the tumor-bearing mouse.

    • Make a subcutaneous pocket on the back of the mouse to house the osmotic minipump.

    • Secure the animal in a stereotactic frame and expose the skull as described previously.

    • Implant the brain infusion cannula at the same coordinates as the tumor cell injection or at a location optimized for tumor perfusion.

    • Secure the cannula to the skull with dental cement.

    • Tunnel the catheter subcutaneously from the head to the subcutaneous pocket on the back.

    • Place the primed osmotic minipump in the subcutaneous pocket and suture the incisions.

    • Provide post-operative care and monitor the animal for the duration of the experiment.

Visualizations

Gboxin_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cell GBM Cell This compound This compound F0F1 F0F1 ATP Synthase This compound->F0F1 inhibits ATF4 ATF4 This compound->ATF4 induces upregulation OXPHOS Oxidative Phosphorylation ATP ATP Synthesis F0F1->ATP catalyzes OXPHOS->ATP drives mTOR_pathway mTOR Signaling ATP->mTOR_pathway activates Cell_Death Cell Cycle Arrest & Apoptosis MM_potential High Mitochondrial Membrane Potential MM_potential->this compound promotes accumulation pH High Matrix pH pH->this compound promotes accumulation pS6 p-S6 mTOR_pathway->pS6 activates mTOR_pathway->Cell_Death promotes survival ATF4->Cell_Death contributes to

Caption: this compound signaling pathway in GBM cells.

Experimental_Workflow cluster_model Orthotopic Model Generation cluster_delivery This compound Delivery cluster_analysis Outcome Analysis cell_prep 1. GBM Cell Preparation injection 2. Stereotactic Intracranial Injection cell_prep->injection monitoring 3. Tumor Growth Monitoring (Imaging) injection->monitoring pump_prep 4. Osmotic Pump Preparation & Priming monitoring->pump_prep Tumor Confirmation implantation 5. Pump & Cannula Implantation pump_prep->implantation treatment_monitoring 6. Treatment Efficacy Monitoring (Imaging) implantation->treatment_monitoring endpoint 7. Endpoint Analysis (Survival, Histology) treatment_monitoring->endpoint

Caption: Experimental workflow for this compound delivery.

Troubleshooting_Logic cluster_delivery_check Delivery System Check cluster_drug_check Drug Formulation Check cluster_model_check Model System Check start No Tumor Inhibition Observed check_pump Check Pump Function (Post-Explant) start->check_pump check_catheter Verify Catheter Placement & Integrity start->check_catheter check_stability Confirm Drug Stability & Solubility at 37°C start->check_stability check_concentration Evaluate Drug Concentration start->check_concentration check_tumor Confirm Consistent Tumor Establishment start->check_tumor outcome_delivery Revise Surgical Procedure check_pump->outcome_delivery If faulty check_catheter->outcome_delivery If misplaced/blocked outcome_drug Reformulate Drug Solution check_stability->outcome_drug If unstable check_concentration->outcome_drug If too low outcome_model Standardize Tumor Implantation check_tumor->outcome_model If inconsistent

Caption: Troubleshooting logic for this compound delivery.

References

Technical Support Center: Optimizing Gboxin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for using Gboxin in in vitro experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of oxidative phosphorylation (OXPHOS) that shows specific toxicity towards glioblastoma (GBM) and other cancer cells while sparing normal cells like astrocytes and mouse embryonic fibroblasts (MEFs).[1][2][3]

Mechanism of Action: this compound's primary target is the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain.[1][4][5] Its mechanism is driven by its physicochemical properties and the unique metabolic state of many cancer cells:

  • Mitochondrial Accumulation: Cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix pH compared to normal cells.[1][6][7] this compound, being a positively charged molecule, is drawn to and accumulates within these energized mitochondria.[1][7]

  • Inhibition of ATP Synthase: At high local concentrations within the mitochondria, this compound binds to and inhibits the F0F1 ATP synthase.[1][7]

  • Metabolic Crisis & Cell Death: This inhibition blocks the synthesis of ATP via oxidative phosphorylation, compromises oxygen consumption, and triggers a metabolic crisis.[1][8] This leads to the upregulation of stress markers like ATF4, suppression of growth pathways (e.g., decreased phospho-S6), cell cycle arrest, and ultimately apoptosis.[1][9]

In certain contexts, such as cervical cancer cells under low-glucose stress, this compound can activate the AMPK pathway, leading to autophagy and ferroptosis.[6]

Gboxin_Mechanism cluster_cell Cancer Cell cluster_mito Mitochondrion Gboxin_ext This compound (Extracellular) Gboxin_int This compound (Accumulated) Gboxin_ext->Gboxin_int Enters cell & accumulates in mitochondria (High ΔΨm) ComplexV Complex V (F0F1 ATP Synthase) Gboxin_int->ComplexV Inhibits ATP ATP Synthesis ComplexV->ATP OCR Oxygen Consumption ComplexV->OCR pS6 p-S6 Suppression ATP->pS6 Leads to ATF4 ATF4 Upregulation ATP->ATF4 Leads to CellDeath Apoptosis & Cell Death pS6->CellDeath Contribute to ATF4->CellDeath Contribute to

Caption: this compound's mechanism of action targeting mitochondrial Complex V.
Q2: What is a recommended starting concentration for this compound in a new cell line?

The optimal concentration of this compound is highly cell-type dependent. For initial experiments, a dose-response curve is recommended. Based on published data, a range of 100 nM to 10 µM is a reasonable starting point for most cancer cell lines.

Table 1: Reported IC₅₀ Values of this compound in Various Cell Lines

Cell Line/Type Description IC₅₀ Value Analog (if specified) Citation
Primary Mouse GBM (HTS) Glioblastoma ~150 nM This compound [1][8]
Primary Human GBM Glioblastoma ~1 µM This compound [1]
Human GBM Glioblastoma 470 nM S-Gboxin [1][10]
U937 Human Histiocytic Lymphoma Sensitive (IC₅₀ < 8µM) This compound [1]
NCI-H82 Human Small Cell Lung Cancer Sensitive (IC₅₀ < 8µM) This compound [1]
Daoy Human Medulloblastoma 8,256 nM (Resistant) This compound [1]
Daoy + 1 µM CsA Medulloblastoma + mPTP inhibitor 1,867 nM (Sensitized) This compound [1]

| Cervical Cancer Cells | HeLa, SiHa (under low glucose) | Significant viability loss | this compound (up to 10 mM) |[6] |

Note: The high concentration used in cervical cancer cells was under specific low-glucose conditions, highlighting that the metabolic state of the cells can dramatically influence this compound's efficacy.[6]

Q3: How should I prepare and store this compound stock solutions?

This compound has good solubility in DMSO and limited solubility in water. For in vitro experiments, preparing a high-concentration stock in DMSO is standard practice.

Table 2: this compound Solubility

Solvent Concentration (mg/mL) Molar Concentration Notes Citation
DMSO 32.5 - 39 mg/mL ~82.7 - 99.2 mM Use fresh, high-quality (hygroscopic) DMSO as absorbed moisture can reduce solubility. Sonication can aid dissolution. [3][4]
Water 2 - 10 mg/mL ~5.1 - 25.5 mM Requires sonication. For working solutions, sterile filter after dilution. [4][5]

| Ethanol | 79 mg/mL | ~201 mM | - |[4] |

Stock Solution Protocol:

  • Prepare a 10 mM or 20 mM stock solution in 100% sterile DMSO.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6+ months) storage.[5]

  • When preparing working concentrations, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to your specific cell line (typically ≤ 0.1%).

Q4: My cells are not responding to this compound. What are the potential reasons?

If you observe low or no cytotoxicity, consider the following factors:

  • Cell Type Resistance: Some cell lines are inherently resistant. This compound's efficacy is linked to high mitochondrial membrane potential.[1] Normal cells or cancer cells with lower potential may be less sensitive.

  • mPTP Activity: Resistance in normal cells is associated with a functional mitochondrial permeability transition pore (mPTP), which prevents this compound accumulation.[2][7] Some cancer cell lines may retain this function. Co-treatment with an mPTP inhibitor like Cyclosporin A (CsA) can sensitize resistant cells.[1]

  • Culture Conditions: this compound's effect can be dependent on the metabolic state of the cells. For example, its toxicity in cervical cancer cells was greatly enhanced under low-glucose conditions.[6] Conversely, nutrient-replete conditions may blunt its effect in some cases.[11]

  • Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not degraded.

  • Experimental Duration: Cytotoxic effects may require prolonged exposure. Most viability assays are run for 72-96 hours.[1][4]

Q5: How long should I treat my cells with this compound?

The required incubation time depends on the assay.

Table 3: Typical Experimental Parameters

Experiment This compound Concentration Incubation Time Citation
Cell Viability / Cytotoxicity Dose-dependent (e.g., 0-15 µM) 72 - 96 hours [1][4][5]
Western Blot (p-S6, ATF4) ~1 µM 6 - 12 hours [1][12]
Cell Cycle Analysis Dose-dependent 24 hours [1][9]
Oxygen Consumption Rate Dose-dependent Acute measurement [1]

| Irreversible Inhibition Assay | ~1 µM | As short as 6 hours |[13] |

Experimental Protocols & Workflows

Protocol 1: General Cell Viability (Cytotoxicity) Assay

This protocol describes a typical method for determining the IC₅₀ of this compound in a cancer cell line using a luminescence-based assay (e.g., CellTiter-Glo®).

Methodology:

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a top concentration of ~20-40 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 96 hours under standard culture conditions (37°C, 5% CO₂).[1][3]

  • Assay: Equilibrate the plate to room temperature. Add the viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[this compound concentration]. Calculate the IC₅₀ value using non-linear regression.

Viability_Workflow A 1. Seed cells in 96-well plate B 2. Allow cells to adhere overnight A->B D 4. Treat cells with This compound or vehicle B->D C 3. Prepare this compound serial dilutions C->D E 5. Incubate for 96 hours D->E F 6. Add viability reagent (e.g., CellTiter-Glo) E->F G 7. Measure signal (Luminescence) F->G H 8. Normalize data and calculate IC50 G->H

Caption: Experimental workflow for a this compound cell viability assay.

Troubleshooting Guide

Issue: Low or No Cytotoxicity Observed

If this compound is not producing the expected cytotoxic effect, follow this logical workflow to diagnose the issue.

Troubleshooting_Logic Start Low / No this compound Efficacy Observed Check_Sol Is stock solution prepared and stored correctly? Start->Check_Sol Sol_Yes Yes Check_Sol->Sol_Yes Yes Sol_No No Check_Sol->Sol_No No Check_Conc Is the concentration range appropriate for the cell line? Conc_Yes Yes Check_Conc->Conc_Yes Yes Conc_No No Check_Conc->Conc_No No Check_Time Is the incubation time sufficient (≥72h)? Time_Yes Yes Check_Time->Time_Yes Yes Time_No No Check_Time->Time_No No Check_Resist Could the cell line be resistant? Action_Resist Action: Test mPTP inhibitor (e.g., 1µM CsA) or alter metabolic conditions (low glucose). Check_Resist->Action_Resist Possibly Sol_Yes->Check_Conc Conc_Yes->Check_Time Time_Yes->Check_Resist Action_Sol Action: Prepare fresh stock in high-quality DMSO. Sol_No->Action_Sol Action_Conc Action: Widen dose-response range (e.g., 10nM - 40µM). Conc_No->Action_Conc Action_Time Action: Increase incubation time to 96 hours. Time_No->Action_Time

Caption: Troubleshooting workflow for low this compound efficacy.

References

How to mitigate Gboxin-induced toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected toxicity in normal cells during experiments with Gboxin.

Frequently Asked Questions (FAQs)

Q1: We are observing toxicity in our normal cell line when treated with this compound. Isn't this compound supposed to be selective for cancer cells?

A1: this compound's selectivity is primarily based on the distinct mitochondrial physiology of many cancer cells compared to normal cells.[1][2] Specifically, cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix pH.[1][3] The positively charged this compound molecule preferentially accumulates in the mitochondria of these cancer cells, leading to the inhibition of F0F1 ATP synthase (Complex V) and subsequent cell death.[1][4][5]

Normal cells are typically resistant because they maintain a lower mitochondrial membrane potential and have a functional mitochondrial permeability transition pore (mPTP).[1][3] The mPTP helps regulate the mitochondrial pH, preventing the toxic accumulation of this compound.[1][5] If your normal cell line is showing sensitivity, it might have mitochondrial characteristics that are more similar to those of cancer cells, such as a blunted mPTP function.

Q2: How can we determine if our normal cell line has a mitochondrial phenotype that makes it susceptible to this compound?

A2: You can perform several experiments to assess the mitochondrial phenotype of your normal cell line. A key experiment is to evaluate the function of the mitochondrial permeability transition pore (mPTP). You can test if inhibiting the mPTP in your normal cells sensitizes them to this compound. For example, treating mouse embryonic fibroblasts (MEFs) with the mPTP inhibitor Cyclosporin A (CsA) has been shown to increase their sensitivity to this compound more than tenfold.[6]

Q3: What is the mechanism of this compound-induced cell death in sensitive cells?

A3: In cancer cells, this compound's inhibition of mitochondrial complex V leads to a disruption of oxidative phosphorylation (OXPHOS).[1][2] This triggers a cascade of events, including the activation of the AMPK signaling pathway, which in turn promotes autophagy.[7] The subsequent reduction in p62 protein levels leads to the degradation of Nrf2, diminishing the cell's antioxidant capacity.[7] This increase in reactive oxygen species (ROS) can induce both apoptosis and ferroptosis.[7]

Q4: Are there any known ways to protect normal cells from this compound-induced toxicity if they show some sensitivity?

A4: The primary mechanism of protection in normal cells is a functional mitochondrial permeability transition pore (mPTP).[1][3] Theoretically, enhancing the activity of the mPTP could increase resistance to this compound. However, direct pharmacological enhancement of mPTP is not a standard procedure. A more practical approach is to carefully characterize your cell line's mitochondrial function to understand its baseline sensitivity. For experimental purposes, ensuring normal glucose conditions is also important, as low-glucose environments can enhance this compound's effects, although this has been primarily demonstrated in cancer cells.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Action
Unexpected toxicity in a "normal" cell line. The cell line may have a cancer-like mitochondrial phenotype (e.g., blunted mPTP function, high mitochondrial membrane potential).1. Assess mPTP function: Treat cells with a known mPTP inhibitor like Cyclosporin A (CsA) to see if it further sensitizes them to this compound. A significant increase in sensitivity would suggest a partially functional mPTP at baseline. 2. Measure mitochondrial membrane potential: Use a fluorescent probe like TMRM or JC-1 to compare the mitochondrial membrane potential of your normal cell line to a known this compound-sensitive cancer cell line.
Variability in this compound's effect across experiments. Inconsistent cell culture conditions, particularly glucose concentration.1. Standardize media composition: Ensure consistent glucose levels in your culture medium for all experiments. 2. Monitor cell density: High cell density can lead to nutrient depletion and hypoxia, which may alter cellular metabolism and sensitivity to this compound.
This compound does not show selectivity between my cancer and normal cell lines. The "normal" cell line may not be a suitable negative control due to its mitochondrial characteristics. The cancer cell line may have acquired resistance.1. Characterize both cell lines: Perform the mitochondrial phenotype assessments mentioned above on both your normal and cancer cell lines. 2. Use a different control cell line: Consider using a well-characterized normal cell line known to be resistant to this compound, such as primary mouse embryonic fibroblasts or neonatal astrocytes.[1][8]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, highlighting its selectivity.

Cell Line Cell Type IC50 Reference
Primary Mouse GlioblastomaCancer~150 nM[9]
Patient-Derived GlioblastomaCancer~1 µM[9]
Primary Mouse Embryonic FibroblastsNormalNot sensitive[9]
Neonatal AstrocytesNormalNot sensitive[8]

Key Experimental Protocols

Protocol 1: Assessing mPTP Function with Cyclosporin A (CsA)

  • Cell Plating: Seed your normal cells (e.g., MEFs) in a 96-well plate at a suitable density.

  • Pre-treatment with CsA: The following day, pre-treat the cells with 1 µM Cyclosporin A for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • This compound Treatment: Add this compound at a range of concentrations to both the CsA-pre-treated and vehicle-treated cells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • Viability Assay: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Analysis: Compare the IC50 values of this compound in the presence and absence of CsA. A significant decrease in the IC50 with CsA treatment indicates that mPTP inhibition sensitizes the cells to this compound.[6]

Protocol 2: Measurement of Mitochondrial Membrane Potential

  • Cell Preparation: Culture your normal and control cancer cells under their respective standard conditions.

  • Dye Loading: Incubate the cells with a mitochondrial membrane potential-sensitive dye, such as TMRM (Tetramethylrhodamine, Methyl Ester), in a suitable buffer.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. Higher fluorescence intensity corresponds to a higher mitochondrial membrane potential.

  • Comparison: Compare the fluorescence profiles of your normal cell line with a known this compound-sensitive cancer cell line.

Visualizations

Gboxin_Mechanism cluster_normal Normal Cell cluster_cancer Cancer Cell Gboxin_N This compound Mito_N Mitochondrion (Lower ΔΨm, Normal pH) Gboxin_N->Mito_N Limited Entry mPTP_N Functional mPTP Mito_N->mPTP_N pH Regulation Survival_N Cell Survival Mito_N->Survival_N mPTP_N->Gboxin_N Efflux/Prevents Accumulation Gboxin_C This compound Mito_C Mitochondrion (Higher ΔΨm, Alkaline pH) Gboxin_C->Mito_C Accumulation ATP_Synthase F0F1 ATP Synthase (Complex V) Gboxin_C->ATP_Synthase Inhibits mPTP_C Blunted mPTP Mito_C->mPTP_C Mito_C->ATP_Synthase OXPHOS OXPHOS Inhibition ATP_Synthase->OXPHOS Disrupts Death_C Cell Death (Apoptosis/Ferroptosis) OXPHOS->Death_C

Caption: this compound's selective toxicity mechanism in cancer vs. normal cells.

Gboxin_Signaling_Pathway This compound This compound ComplexV Mitochondrial Complex V This compound->ComplexV Inhibits ATP ATP Production ↓ ComplexV->ATP AMPK AMPK Activation ATP->AMPK Autophagy Autophagy ↑ AMPK->Autophagy p62 p62 ↓ Autophagy->p62 Nrf2 Nrf2 Degradation ↑ p62->Nrf2 Promotes Antioxidant Antioxidant Capacity ↓ Nrf2->Antioxidant Maintains ROS ROS ↑ Antioxidant->ROS Reduces CellDeath Apoptosis & Ferroptosis ROS->CellDeath

Caption: this compound-induced signaling cascade leading to cell death.

Troubleshooting_Workflow Start Start: Unexpected toxicity in 'normal' cells Question1 Does mPTP inhibition (e.g., with CsA) sensitize cells to this compound? Start->Question1 Yes1 Yes Question1->Yes1 No1 No Question1->No1 Conclusion1 Conclusion: Cells likely have partially functional mPTP. Consider a different 'normal' cell line. Yes1->Conclusion1 Question2 Is mitochondrial membrane potential high compared to resistant cells? No1->Question2 End Re-evaluate experimental design and cell line choice Conclusion1->End Yes2 Yes Question2->Yes2 No2 No Question2->No2 Conclusion2 Conclusion: Cells have a cancer-like mitochondrial phenotype. Not a suitable negative control. Yes2->Conclusion2 No2->End Conclusion2->End

Caption: Troubleshooting workflow for unexpected this compound toxicity.

References

Best practices for long-term storage of Gboxin compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Gboxin compounds. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C.[1][2][3] Some suppliers indicate that the powder can be stored for up to 3 years at this temperature, while another suggests stability for at least 4 years.[3][4] To ensure maximum stability, it is crucial to keep the compound in a tightly sealed container to protect it from moisture.[2][5]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For long-term storage of stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[1][3] Under these conditions, the stock solution is stable for at least 6 months to a year.[1][2][3][5] For shorter-term storage, stock solutions can be kept at -20°C for up to 1 month.[2][3][5] It is advisable to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of this compound.[3]

Q3: Can I store this compound stock solutions at 4°C?

A3: Storage of this compound in DMSO at 4°C is not recommended for long periods. One supplier suggests that it is stable for only up to 2 weeks at this temperature.[1] For any storage beyond a very short term, freezing is recommended to prevent degradation.

Q4: What is the mechanism of action of this compound?

A4: this compound is an inhibitor of oxidative phosphorylation (OXPHOS).[6][7][8][9] It specifically targets the F0F1 ATP synthase (Complex V) in the mitochondrial inner membrane.[6][7][9] By inhibiting this complex, this compound disrupts the production of ATP, leading to energy depletion and subsequent cell death, particularly in cancer cells like glioblastoma that have a high mitochondrial proton gradient.[6][7]

Quantitative Storage Data Summary

The following table summarizes the recommended storage conditions for this compound compounds based on information from various suppliers.

FormStorage TemperatureDurationCitations
Powder-20°C2 to 4 years[1][3][4]
Stock Solution in DMSO-80°C6 months to 1 year[1][2][3][5]
Stock Solution in DMSO-20°C1 month[2][3][5]
Stock Solution in DMSO4°C2 weeks[1]

Experimental Protocols

Protocol for Assessing Long-Term Stability of this compound

This protocol outlines a method to assess the stability of this compound under different storage conditions over time.

1. Materials:

  • This compound powder
  • Anhydrous DMSO
  • Phosphate-buffered saline (PBS), pH 7.4
  • High-performance liquid chromatography (HPLC) system with a C18 column
  • Mass spectrometer (MS)
  • -80°C and -20°C freezers
  • 4°C refrigerator
  • Incubator set to 37°C (for accelerated degradation studies)

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Aliquot the stock solution into multiple single-use, tightly sealed vials.

3. Storage Conditions and Time Points:

  • Store aliquots under the following conditions:
  • -80°C
  • -20°C
  • 4°C
  • Room temperature (as a control for degradation)
  • 37°C (for accelerated degradation)
  • Establish time points for analysis (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, 1 year).

4. Sample Analysis:

  • At each time point, retrieve one aliquot from each storage condition.
  • Dilute the this compound sample to a suitable concentration for HPLC-MS analysis.
  • Analyze the sample using an HPLC-MS method to determine the purity of this compound and identify any degradation products.
  • Quantify the remaining percentage of intact this compound by comparing the peak area at each time point to the peak area at Day 0.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each storage condition.
  • Determine the rate of degradation for each condition.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon thawing - Solution was not fully dissolved initially.- Solvent (DMSO) has absorbed moisture.- Concentration is too high for the storage temperature.- Gently warm the solution to 37°C and vortex to redissolve.- Use fresh, anhydrous DMSO for preparing stock solutions.- Prepare a lower concentration stock solution.
Inconsistent experimental results - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution.- Ensure this compound powder and stock solutions are stored at the recommended temperatures.- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.- Perform a stability check of your this compound stock using HPLC.
Low potency or loss of activity in cell-based assays - this compound has degraded over time.- Incorrect preparation of working solutions.- Use a fresh aliquot of this compound stock solution.- Prepare working solutions fresh for each experiment from a frozen stock.- Verify the final concentration of this compound in your assay medium.
Difficulty dissolving this compound powder - this compound may have poor solubility in aqueous solutions.- Use DMSO to prepare a concentrated stock solution first, then dilute it in the aqueous medium. Sonication may aid dissolution.

Visualizations

Gboxin_Signaling_Pathway This compound Signaling Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Accumulates in ATF4 ATF4 Upregulation This compound->ATF4 ATP_Synthase F0F1 ATP Synthase (Complex V) OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS Inhibits ATP_Production ATP Production OXPHOS->ATP_Production Drives AMPK AMPK Activation ATP_Production->AMPK Leads to Cell_Death Apoptosis / Cell Death AMPK->Cell_Death ATF4->Cell_Death

Caption: this compound inhibits F0F1 ATP synthase, leading to decreased ATP production and subsequent activation of cell death pathways.

Experimental_Workflow This compound Stability Assessment Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Results prep_stock Prepare 10 mM this compound Stock in DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage_conditions Store at: -80°C, -20°C, 4°C, RT, 37°C aliquot->storage_conditions retrieve Retrieve Aliquots storage_conditions->retrieve hplc Analyze by HPLC-MS retrieve->hplc quantify Quantify Remaining this compound hplc->quantify plot Plot % this compound vs. Time quantify->plot determine_rate Determine Degradation Rate plot->determine_rate

Caption: Workflow for assessing the long-term stability of this compound under various storage conditions.

References

Gboxin Pharmacokinetic Profile Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the pharmacokinetic profile of Gboxin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel small-molecule inhibitor of oxidative phosphorylation (OXPHOS) that specifically targets the F0F1 ATP synthase.[1][2][3] Its mechanism of action relies on its positive charge, which leads to its accumulation in the mitochondria of cancer cells like glioblastoma (GBM).[4][5] This accumulation is driven by the higher mitochondrial membrane potential and pH found in these cancer cells compared to healthy cells, leading to a targeted anti-tumor effect.[4][6]

Q2: What are the known pharmacokinetic limitations of the original this compound molecule?

A2: The primary challenge with this compound is its suboptimal pharmacokinetic profile, characterized by poor blood circulation and non-specific tissue uptake.[7] This can lead to insufficient accumulation of the drug at the tumor site, limiting its therapeutic efficacy in vivo.[7] One study reported a blood circulation half-life of free this compound to be as low as 0.47 hours.[7]

Q3: What is S-Gboxin and how does it differ from this compound?

A3: S-Gboxin is a functional analog of this compound that was developed to address the metabolic instability of the parent compound.[4] It retains the core mechanism of action but exhibits enhanced plasma stability and metabolic resistance, making it more suitable for in vivo applications.[4][6]

Q4: What are the main strategies to improve the pharmacokinetic profile of this compound?

A4: The two primary strategies that have been explored are:

  • Analog Development: Creating more stable analogs, such as S-Gboxin, to improve metabolic stability and plasma half-life.[4][6]

  • Advanced Formulation: Utilizing drug delivery systems, such as biomimetic nanoparticles, to encapsulate this compound. This can protect the molecule from rapid clearance, improve circulation time, and enhance tumor-specific targeting and accumulation.[7]

Q5: How does nanoparticle encapsulation improve this compound's performance?

A5: Encapsulating this compound in a biomimetic nanomedicine, such as cancer cell-mitochondria hybrid membrane-coated nanoparticles (HM-NPs@G), has been shown to significantly enhance its pharmacokinetic profile.[7] This strategy improves blood circulation time, increases accumulation in the tumor, enhances permeability across the blood-brain barrier (BBB), and allows for controlled release of the drug at the target site.[7]

Troubleshooting Guide

Issue 1: Low in vivo efficacy of this compound despite high in vitro potency.

  • Possible Cause: This is likely due to the poor pharmacokinetic profile of unmodified this compound, including rapid clearance from circulation and insufficient accumulation in the tumor.[7]

  • Troubleshooting Steps:

    • Switch to a stabilized analog: Consider using S-Gboxin, which has demonstrated improved metabolic and plasma stability.[4][6]

    • Develop a formulation: Encapsulate this compound or S-Gboxin into a nanoparticle-based drug delivery system to prolong circulation and improve tumor targeting.[7]

    • Pharmacokinetic analysis: Conduct a pharmacokinetic study to determine the half-life, clearance, and biodistribution of your this compound formulation to confirm drug exposure at the tumor site.

Issue 2: Difficulty in achieving therapeutic concentrations of this compound across the blood-brain barrier (BBB) for glioblastoma models.

  • Possible Cause: The physicochemical properties of free this compound may limit its ability to effectively cross the BBB.[7]

  • Troubleshooting Steps:

    • Utilize targeted nanocarriers: Employ nanoparticle systems designed for BBB transit. For instance, the HM-NPs@G formulation is designed to improve BBB permeability.[7]

    • Consider alternative administration routes: While intraperitoneal injection has been used, direct intracranial delivery or convection-enhanced delivery could be explored in preclinical models to bypass the BBB, although this is an invasive approach.

Issue 3: Observed toxicity in non-target tissues during in vivo experiments.

  • Possible Cause: Non-specific distribution of this compound can lead to off-target effects.

  • Troubleshooting Steps:

    • Enhance tumor targeting: Use a targeted drug delivery system. The cancer cell-mitochondria hybrid membrane coating on nanoparticles is a strategy to achieve homotypic targeting to tumor cells and their mitochondria.[7]

    • Dose optimization: Perform a dose-escalation study to find the optimal therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.

    • Formulation modification: A reactive oxygen species (ROS)-responsive polymer can be incorporated into nanoparticles to facilitate drug release specifically within the high-ROS tumor microenvironment.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound and its improved formulations.

Table 1: In Vitro Potency of this compound and its Analog

CompoundCell LineIC50Citation
This compoundHTS (Glioblastoma)150 nM[3]
S-GboxinHTS (Glioblastoma)470 nM[4]

Table 2: Pharmacokinetic Parameters of this compound Formulations

FormulationParameterValueAnimal ModelCitation
Free this compoundBlood Circulation Half-life0.47 hoursMice[7]
Free this compoundTumor Accumulation1.06% ID/gMice[7]
HM-NPs@GBlood Circulation Half-life4.90 hoursMice[7]
HM-NPs@GTumor Accumulation7.73% ID/gMice[7]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound Formulations

  • Animal Model: Utilize healthy mice (e.g., BALB/c) for plasma pharmacokinetics and tumor-bearing mice (e.g., orthotopic U87MG xenografts) for tumor accumulation studies.

  • Drug Administration: Administer the this compound formulation (e.g., free this compound, S-Gboxin, or HM-NPs@G) via intravenous or intraperitoneal injection at a predetermined dose.

  • Sample Collection:

    • Plasma: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-injection into heparinized tubes. Centrifuge to separate plasma.

    • Tumor/Tissues: At the final time point, euthanize the animals and harvest the tumor and major organs (liver, spleen, kidney, lung, heart, brain).

  • Sample Analysis:

    • Extract this compound from plasma and homogenized tissue samples using an appropriate organic solvent.

    • Quantify the concentration of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., half-life, Cmax, AUC) from the plasma concentration-time curve using non-compartmental analysis software.

    • Express tissue accumulation as the percentage of the injected dose per gram of tissue (%ID/g).

Protocol 2: Preparation of a Stock Solution for In Vivo Formulation

This protocol is a general guide for preparing a this compound stock solution for subsequent dilution into a final formulation for animal studies, based on common practices for similar small molecules.[2]

  • Initial Solubilization: Weigh the required amount of this compound powder and dissolve it in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 39 mg/mL).[2] Ensure the solution is clear.

  • Vehicle Preparation: Prepare the vehicle for in vivo administration. A common vehicle for poorly soluble compounds consists of a mixture of solvents. For example, a formulation could be prepared by sequentially adding the DMSO stock to PEG300, followed by Tween 80, and finally an aqueous solution like saline or ddH2O.[2]

  • Dilution and Mixing:

    • Slowly add the DMSO stock solution to the first co-solvent (e.g., PEG300) while vortexing to ensure complete mixing and prevent precipitation.

    • Add the subsequent co-solvents (e.g., Tween 80, ddH2O) in the correct order, ensuring the solution remains clear after each addition.[2]

  • Final Preparation: The final working solution should be prepared fresh on the day of the experiment for optimal results.[2][3]

Visualizations

Gboxin_Mechanism_and_Improvement_Workflow cluster_problem Pharmacokinetic Challenges cluster_solutions Improvement Strategies cluster_outcome Therapeutic Outcomes This compound This compound PoorPK Poor Pharmacokinetic Profile (Short Half-Life) This compound->PoorPK Analog Analog Development (e.g., S-Gboxin) This compound->Analog Nano Nanoparticle Formulation This compound->Nano LowTumor Insufficient Tumor Accumulation PoorPK->LowTumor BBB Poor BBB Penetration PoorPK->BBB ImprovedStability Metabolic Stability Analog->ImprovedStability Improves ImprovedPK Enhanced PK Profile (Longer Half-Life) Nano->ImprovedPK Improves EnhancedEfficacy Improved In Vivo Efficacy ImprovedStability->EnhancedEfficacy EnhancedTumor Increased Tumor Accumulation ImprovedPK->EnhancedTumor EnhancedTumor->EnhancedEfficacy

Caption: Workflow of this compound's PK challenges and improvement strategies.

Gboxin_Signaling_Pathway This compound This compound (Positively Charged) Matrix Mitochondrial Matrix (High pH in Cancer Cells) This compound->Matrix Accumulates due to MitoMembrane Mitochondrial Inner Membrane HighPotential High Negative Membrane Potential (in Cancer Cells) HighPotential->Matrix ATP_Synthase F0F1 ATP Synthase (Complex V) Matrix->ATP_Synthase Inhibits OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS Component of ATP ATP Production ATP_Synthase->ATP Blocks OXPHOS->ATP Drives CellGrowth Tumor Cell Growth and Proliferation ATP->CellGrowth Supports

Caption: this compound's mechanism of action targeting mitochondrial ATP synthase.

References

Validation & Comparative

Gboxin vs. Other OXPHOS Inhibitors in Glioblastoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glioblastoma (GBM) remains one of the most challenging cancers to treat, characterized by its aggressive nature and resistance to conventional therapies. A growing body of research highlights the metabolic plasticity of GBM, with a subset of tumors demonstrating a reliance on oxidative phosphorylation (OXPHOS) for survival and proliferation. This has spurred the development and investigation of various OXPHOS inhibitors as potential therapeutic agents. This guide provides a detailed comparison of Gboxin, a novel OXPHOS inhibitor, with other notable inhibitors such as Metformin, IACS-010759, Atovaquone, and BAY 87-2243, in the context of glioblastoma.

Mechanism of Action and Cellular Targets

The primary mechanism of action for these inhibitors involves the disruption of the mitochondrial electron transport chain (ETC) and ATP synthesis. However, their specific targets and downstream effects differ, offering distinct therapeutic profiles.

This compound exhibits a unique mechanism by targeting the F0F1 ATP synthase (Complex V) in a manner dependent on the high mitochondrial membrane potential and pH found in GBM cells. This specificity allows it to selectively inhibit the growth of glioblastoma cells while sparing normal cells like astrocytes and embryonic fibroblasts. In contrast, other inhibitors target earlier complexes of the ETC. Metformin and IACS-010759 are known to inhibit Complex I (NADH:ubiquinone oxidoreductase). Atovaquone targets Complex III (ubiquinone:cytochrome c oxidoreductase). BAY 87-2243 also acts as a Complex I inhibitor, which leads to reduced HIF-1α protein levels under hypoxic conditions.

OXPHOS_Inhibitor_Mechanism cluster_etc Mitochondrial Electron Transport Chain (ETC) cluster_downstream Downstream Effects in GBM Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III (Cytochrome bc1) Complex_I->Complex_III e- ATP_depletion ATP Depletion Complex_I->ATP_depletion Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Complex_III->Complex_IV e- Complex_III->ATP_depletion H2O H2O Complex_IV->H2O O2 consumption Complex_V Complex V (F0F1 ATP Synthase) Complex_V->ATP_depletion This compound This compound This compound->Complex_V Inhibits Metformin Metformin Metformin->Complex_I Inhibits IACS_010759 IACS_010759 IACS_010759->Complex_I Inhibits Atovaquone Atovaquone Atovaquone->Complex_III Inhibits BAY_87_2243 BAY_87_2243 BAY_87_2243->Complex_I Inhibits HIF1a_destabilization HIF-1α Destabilization BAY_87_2243->HIF1a_destabilization Reduces AMPK_activation AMPK Activation ATP_depletion->AMPK_activation mTOR_inhibition mTOR Inhibition AMPK_activation->mTOR_inhibition Cell_Cycle_Arrest Cell Cycle Arrest mTOR_inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis HIF1a_destabilization->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound and other OXPHOS inhibitors in glioblastoma.

Comparative Efficacy: In Vitro Studies

The in vitro efficacy of these inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) in various GBM cell lines. This provides a quantitative measure of their potency.

InhibitorGBM Cell Line(s)IC50Citation(s)
This compound Primary mouse GBM (HTS)150 nM
Primary human GBM~1 µM
S-Gboxin (analog)470 nM
Metformin U87, U251, LN18, SF767~10 mM (for significant effects)
GBM TICs (GBM1, GBM3, GBM4)Cytostatic up to ~IC50 valuesN/A
Atovaquone U87-MG15.9 µM
LN-1817.4 µM
SF-18839.1 µM
SJ-GBM253.3 µM
IACS-010759 General< 10 nMN/A
BAY 87-2243 HCT-116 (hypoxia-induced reporter)~0.7 nM (reporter activity)
HCT116luc~2.0 nM (CA9 protein expression)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.

Signaling Pathways Affected

The inhibition of OXPHOS triggers a cascade of downstream signaling events that ultimately lead to reduced tumor cell viability.

  • This compound: Inhibition of ATP synthase leads to rapid ATP depletion, which in turn activates AMP-activated protein kinase (AMPK). This activation is associated with the downstream inhibition of the mTOR pathway, a key regulator of cell growth and proliferation.

  • Metformin: As a Complex I inhibitor, metformin also leads to ATP depletion and subsequent activation of the AMPK pathway. This activation can be both dependent and independent of AMPK and results in the inhibition of the mTOR signaling pathway.

  • IACS-010759: By inhibiting Complex I, IACS-010759 deprives tumor cells of energy and essential building blocks for nucleotides and amino acids, leading to cell death.

  • Atovaquone: Inhibition of Complex III disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and ATP production. This also results in the generation of reactive oxygen species (ROS), contributing to oxidative stress and cell death.

  • BAY 87-2243: Inhibition of Complex I by BAY 87-2243 under hypoxic conditions leads to a reduction in HIF-1α protein accumulation, a key factor in tumor adaptation to low oxygen environments.

Signaling_Pathway_Comparison cluster_key_pathways Key Signaling Pathways Affected This compound This compound Complex_V Complex V (F0F1 ATP Synthase) This compound->Complex_V Metformin Metformin Complex_I Complex I (NADH Dehydrogenase) Metformin->Complex_I IACS_010759 IACS_010759 IACS_010759->Complex_I Atovaquone Atovaquone Complex_III Complex III (Cytochrome bc1) Atovaquone->Complex_III BAY_87_2243 BAY_87_2243 BAY_87_2243->Complex_I HIF1a_Pathway ↓ HIF-1α Stabilization BAY_87_2243->HIF1a_Pathway Hypoxia-dependent AMPK_mTOR ↑ AMPK Activation ↓ mTOR Inhibition Complex_V->AMPK_mTOR via ATP depletion Complex_I->AMPK_mTOR via ATP depletion ROS_Stress ↑ ROS Production Oxidative Stress Complex_III->ROS_Stress via e- transport disruption

Caption: Comparative signaling pathways of OXPHOS inhibitors in glioblastoma.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate OXPHOS inhibitors in GBM research.

Cell Viability Assay

Objective: To determine the concentration-dependent effect of an inhibitor on cell proliferation and viability.

General Protocol:

  • Cell Seeding: Plate GBM cells (e.g., U87-MG, LN-18) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the OXPHOS inhibitor (e.g., this compound, Metformin, Atovaquone) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment:

    • MTS/MTT Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS). The absorbance is proportional to the number of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent, which measures ATP levels, and read the luminescence.

  • Data Analysis: Normalize the readings to the vehicle control and plot the percentage of cell viability against the inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.

Seahorse XF Analyzer Metabolic Flux Assay

Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.

General Protocol:

  • Cell Seeding: Seed GBM cells in a Seahorse XF96 or XF24 cell culture microplate at an optimized density and allow them to adhere.

  • Pre-incubation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.

  • Assay Protocol (Mito Stress Test):

    • Load the sensor cartridge with the following compounds for sequential injection:

      • Port A: OXPHOS inhibitor (e.g., this compound, Metformin) or vehicle.

      • Port B: Oligomycin (ATP synthase inhibitor).

      • Port C: FCCP (a protonophore that uncouples oxygen consumption from ATP production).

      • Port D: Rotenone/Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay.

  • Data Acquisition and Analysis: The instrument measures OCR and ECAR in real-time before and after each injection. The data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Experimental_Workflow_OXPHOS_Inhibitors cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Cell_Culture GBM Cell Culture (e.g., U87-MG, Patient-Derived) Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Determine IC50 Metabolic_Assay Seahorse XF Metabolic Assay (Mito Stress Test) Cell_Culture->Metabolic_Assay Measure OCR/ECAR Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Assess Protein Expression (e.g., p-AMPK, HIF-1α) Xenograft_Model Orthotopic GBM Xenograft Model (Immunocompromised Mice) Viability_Assay->Xenograft_Model Inform Dose Selection Metabolic_Assay->Western_Blot Correlate Function with Signaling Treatment Inhibitor Administration (e.g., i.p., oral gavage) Xenograft_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) Treatment->Tumor_Monitoring Survival_Analysis Kaplan-Meier Survival Analysis Tumor_Monitoring->Survival_Analysis Histology Histological Analysis (e.g., H&E, IHC) Survival_Analysis->Histology Post-mortem

Caption: General experimental workflow for evaluating OXPHOS inhibitors in glioblastoma.

Orthotopic Glioblastoma Xenograft Model

Objective: To evaluate the in vivo efficacy of an OXPHOS inhibitor in a clinically relevant animal model.

General Protocol:

  • Cell Preparation: Culture human GBM cells (e.g., U87-MG) or patient-derived GBM stem-like cells. For in vivo imaging, cells are often transduced to express a reporter gene like luciferase.

  • Stereotactic Intracranial Injection:

    • Anesthetize immunocompromised mice (e.g., nude mice).

    • Using a stereotactic frame, inject a specific number of GBM cells (e.g., 2 x 10^5 cells in 5 µL) into a predetermined location in the brain (e.g., the striatum or cortex).

  • Tumor Growth Monitoring:

    • Monitor tumor growth non-invasively using bioluminescence imaging (for luciferase-expressing cells) at regular intervals.

  • Treatment Administration:

    • Once tumors are established (detectable by imaging), randomize mice into treatment and control groups.

    • Administer the OXPHOS inhibitor (e.g., S-Gboxin, Metformin) or vehicle control via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and the health of the mice.

    • Record survival data and generate Kaplan-Meier survival curves.

  • Post-mortem Analysis:

    • At the end of the study, harvest the brains for histological (e.g., H&E staining) and immunohistochemical (e.g., for proliferation and apoptosis markers) analysis to confirm tumor burden and treatment effects.

Conclusion

This compound presents a promising and highly specific approach to targeting OXPHOS in glioblastoma by leveraging the unique mitochondrial characteristics of these cancer cells. Its mechanism of action, focused on Complex V, distinguishes it from other OXPHOS inhibitors that target earlier complexes in the electron transport chain. While direct comparative studies are limited, the available data suggest that this compound has potent anti-glioblastoma activity at nanomolar concentrations, a significantly lower range than the millimolar concentrations required for similar effects with Metformin.

The other inhibitors, IACS-010759, Atovaquone, and BAY 87-2243, also show promise in preclinical studies, each with a distinct profile. IACS-010759 appears to be a highly potent Complex I inhibitor. Atovaquone, an approved drug, offers a repurposing opportunity with a known safety profile. BAY 87-2243's dual role in inhibiting Complex I and HIF-1α makes it an interesting candidate for targeting hypoxic tumors.

Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety of these inhibitors in relevant glioblastoma models. The choice of inhibitor for clinical development will likely depend on a variety of factors, including potency, specificity, ability to cross the blood-brain barrier, and the specific metabolic vulnerabilities of the glioblastoma subtype being targeted. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers designing and conducting such comparative studies.

A Comparative Analysis of Gboxin and S-Gboxin in Glioblastoma Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two novel oxidative phosphorylation inhibitors, Gboxin and its pharmacologically optimized analog S-Gboxin, reveals distinct efficacy profiles and metabolic stabilities, offering crucial insights for researchers and drug development professionals in oncology.

This guide provides a comprehensive comparison of this compound and S-Gboxin, focusing on their performance as targeted anti-cancer agents. The data presented is derived from preclinical studies investigating their mechanism of action, cellular efficacy, and in vivo therapeutic potential, particularly in the context of glioblastoma (GBM).

Mechanism of Action: Targeting the Powerhouse of Cancer Cells

Both this compound and its analog S-Gboxin function as inhibitors of oxidative phosphorylation (OXPHOS), a critical metabolic pathway for energy production in cancer cells.[1][2] Their primary target is the F0F1 ATP synthase, a key enzyme complex within the mitochondria.[3][4] By inhibiting this enzyme, these compounds disrupt the production of ATP, leading to an energy crisis and subsequent cell death in cancer cells.[5][6]

The selectivity of this compound and S-Gboxin for cancer cells stems from the unique physiological characteristics of tumor mitochondria. Cancer cells often exhibit a higher mitochondrial membrane potential and a more alkaline mitochondrial matrix compared to healthy cells.[1][7] this compound, being a positively charged molecule, preferentially accumulates within the negatively charged environment of cancer cell mitochondria, leading to a targeted cytotoxic effect while sparing normal cells like astrocytes and mouse embryonic fibroblasts (MEFs).[3][7]

Upon inhibition of ATP synthase, a downstream signaling cascade is initiated. This includes the upregulation of Activating Transcription Factor 4 (ATF4), a key regulator of the integrated stress response, and the suppression of phosphorylated ribosomal protein S6 (p-S6), a component of the mTOR signaling pathway involved in cell growth and proliferation.[3][8]

cluster_mitochondrion Mitochondrion cluster_cell Cellular Response This compound This compound / S-Gboxin ATP_Synthase F0F1 ATP Synthase (Complex V) This compound->ATP_Synthase Inhibits OXPHOS Oxidative Phosphorylation ATP_Synthase->OXPHOS Part of ATF4 ATF4 ATP_Synthase->ATF4 Upregulates pS6 p-S6 ATP_Synthase->pS6 Suppresses ATP ATP OXPHOS->ATP Produces Cell_Death Cell Cycle Arrest & Apoptosis ATF4->Cell_Death Leads to pS6->Cell_Death Contributes to mTOR_pathway mTOR Pathway pS6->mTOR_pathway Component of

Caption: Signaling pathway of this compound and S-Gboxin.

Comparative Efficacy: In Vitro and In Vivo Data

While both compounds share the same mechanism of action, S-Gboxin was developed as a more stable analog of this compound for in vivo applications.[3] This enhanced stability translates to improved pharmacokinetic properties, making it more suitable for animal studies and potential clinical development.

ParameterThis compoundS-GboxinReference
Target F0F1 ATP SynthaseF0F1 ATP Synthase[3][4]
IC50 (GBM cells) 150 nM470 nM[3]
In Vivo Efficacy Not reported for in vivo studies due to instabilityEffective in inhibiting GBM allografts and patient-derived xenografts[3]
Metabolic Stability PoorEnhanced[3]
Plasma Stability PoorEnhanced[3]

Table 1: Comparative data for this compound and S-Gboxin.

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of this compound and S-Gboxin.

Cell Viability Assay

The inhibitory effects of this compound and S-Gboxin on cell growth were quantified using the CellTiter-Glo® Luminescent Cell Viability Assay.[3]

Protocol:

  • Cells (e.g., primary glioblastoma cells, mouse embryonic fibroblasts, astrocytes) were seeded in 96-well plates.

  • After 24 hours, cells were treated with a serial dilution of this compound or S-Gboxin.

  • Following a 96-hour incubation period, CellTiter-Glo® reagent was added to each well.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

cluster_workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with This compound/S-Gboxin A->B C 3. Incubate for 96 hours B->C D 4. Add CellTiter-Glo® C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow for the Cell Viability Assay.
Oxygen Consumption Rate (OCR) Measurement

The impact of this compound and S-Gboxin on mitochondrial respiration was assessed by measuring the oxygen consumption rate.[3]

Protocol:

  • Cells were seeded in a Seahorse XFp cell culture miniplate.

  • The sensor cartridge was hydrated in Seahorse XF Calibrant overnight.

  • Prior to the assay, the cell culture medium was replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • The cell plate was incubated in a non-CO2 incubator for 1 hour.

  • Baseline OCR was measured using a Seahorse XFp Analyzer.

  • This compound or S-Gboxin was injected, and OCR was measured for a specified duration to determine the inhibitory effect.

In Vivo Tumor Growth Inhibition Studies

The anti-tumor activity of S-Gboxin was evaluated in mouse models of glioblastoma.[3]

Protocol:

  • Glioblastoma cells were implanted subcutaneously or intracranially into immunodeficient mice.

  • Once tumors were established, mice were treated with S-Gboxin (e.g., 10 mg/kg/day via intraperitoneal injection or local delivery via an intracranial catheter).[3]

  • Tumor volume was measured regularly (for subcutaneous tumors), and animal survival was monitored.

  • At the end of the study, tumors were excised for histological and immunohistochemical analysis to assess cell proliferation and tumor markers.[3]

Conclusion

This compound and S-Gboxin represent a promising class of anti-cancer agents that selectively target the metabolic vulnerability of glioblastoma cells. While this compound was instrumental in identifying this novel therapeutic strategy, its analog, S-Gboxin, demonstrates superior pharmacokinetic properties, making it a more viable candidate for further preclinical and potential clinical development. The data underscores the potential of targeting mitochondrial metabolism as a therapeutic approach for glioblastoma and other cancers with similar metabolic profiles. Further investigation into the efficacy and safety of S-Gboxin in more advanced preclinical models is warranted. A lyophilized form of S-Gboxin, L-S-Gboxin, is also being explored for compassionate use in treating diffuse midline glioma.[9]

References

A Comparative Analysis of Gboxin's Efficacy Across Glioblastoma Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gboxin, a novel oxidative phosphorylation (OXPHOS) inhibitor, and its therapeutic potential against different glioblastoma (GBM) subtypes. The content objectively assesses this compound's performance against the current standard-of-care, Temozolomide (TMZ), supported by available experimental data. Detailed methodologies for key experiments are included to ensure reproducibility and further investigation.

Introduction to this compound and Glioblastoma

Glioblastoma is the most aggressive and common primary brain tumor in adults, characterized by significant cellular and molecular heterogeneity.[1][2][3] This heterogeneity has led to the classification of GBM into distinct molecular subtypes, primarily Proneural, Mesenchymal, and Classical, with the Mesenchymal subtype often linked to a more aggressive phenotype and therapeutic resistance.[4][5] The current standard treatment involves surgical resection followed by radiation and the alkylating agent Temozolomide (TMZ).[6][7][8] However, prognosis remains poor due to intrinsic and acquired resistance to therapy.[6]

This compound emerges as a promising therapeutic agent with a novel mechanism of action. It is a small molecule that selectively inhibits the growth of primary mouse and human glioblastoma cells by targeting mitochondrial F0F1 ATP synthase, a key component of the oxidative phosphorylation pathway.[1][2][9][10] Notably, this compound's toxicity is specific to cancer cells, sparing normal cells like astrocytes and mouse embryonic fibroblasts (MEFs).[1][9][11] This specificity is attributed to the unique metabolic state of cancer cells, which possess a higher mitochondrial membrane potential and matrix pH, leading to the accumulation of the positively charged this compound molecule.[1][9]

Mechanism of Action: this compound vs. Temozolomide

This compound and Temozolomide operate through fundamentally different mechanisms to induce cancer cell death.

  • This compound: As an OXPHOS inhibitor, this compound disrupts the primary energy production pathway in cancer stem cells, which are thought to rely more on mitochondrial respiration.[1] It specifically inhibits F0F1 ATP synthase (Complex V) in the electron transport chain.[1][2] This leads to a rapid depletion of ATP, compromised oxygen consumption, upregulation of the stress-response protein ATF4, suppression of the mTOR pathway effector phospho-S6, and subsequent cell cycle arrest and apoptosis.[1] Its efficacy appears to be independent of the tumor's genetic composition, targeting a metabolic vulnerability common to many cancer cells.[9][10][11]

  • Temozolomide (TMZ): TMZ is a DNA alkylating agent.[6] It crosses the blood-brain barrier and methylates DNA, primarily at the O6 position of guanine.[7] This DNA damage, if not repaired, leads to futile mismatch repair cycles, resulting in DNA double-strand breaks and ultimately, apoptosis.[6] The efficacy of TMZ is heavily dependent on the status of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[7] Tumors with a methylated MGMT promoter express lower levels of the MGMT protein and are therefore more sensitive to TMZ treatment.[6][7]

Signaling Pathway of this compound in Glioblastoma

Gboxin_Pathway cluster_mito Mitochondrion cluster_cell Cellular Response Gboxin_in This compound (Positively Charged) Accumulation This compound Accumulation Gboxin_in->Accumulation Driven by IMM High Inner Mitochondrial Membrane Potential IMM->Accumulation Matrix High Matrix pH Matrix->Accumulation CV Complex V (F0F1 ATP Synthase) Accumulation->CV Inhibits OXPHOS OXPHOS ATP ATP Synthesis CV->ATP Directly Inhibits ATF4 ATF4 (Stress Response) CV->ATF4 Inhibition leads to stress & upregulation OXPHOS->ATP Drives pS6 Phospho-S6 (mTOR Pathway) ATP->pS6 Suppression leads to decreased signaling CCA Cell Cycle Arrest (G1/G0) pS6->CCA ATF4->CCA Apoptosis Apoptosis CCA->Apoptosis CellDeath Tumor Cell Death Apoptosis->CellDeath

Caption: this compound's mechanism of action in glioblastoma mitochondria.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and its pharmacologically stable analog, S-Gboxin, compared to normal cells and the standard-of-care, Temozolomide.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell TypeDescriptionThis compound IC50 (nM)Temozolomide IC50 (µM)Reference
HTS CellsMouse Glioblastoma Stem-like Cells~200 - 400Varies (often >50 µM)[1]
ts12017Primary Human GBM Cells~500Not Reported[1]
ts1156Primary Human GBM Cells~600Not Reported[1]
ts603 (IDH1 mutant)Primary Human GBM Cells~700Not Reported[1]
MEFsMouse Embryonic Fibroblasts (Normal)> 15,000Not Applicable[1]
AstrocytesNeonatal Astrocytes (Normal)> 15,000Not Applicable[1]
U87MGHuman Glioblastoma Cell LineNot Reported~100 - 300 (TMZ-sensitive)[12]

Note: IC50 values for TMZ are highly variable based on the MGMT promoter status of the cell line.

Table 2: In Vivo Efficacy of S-Gboxin in Mouse Models
ModelTreatment GroupOutcomeReference
Mouse GBM Allograft (Flank)Vehicle ControlTumor Volume: ~1500 mm³ at Day 25[1]
S-Gboxin (10 mg/kg/day)Tumor Volume: < 500 mm³ at Day 25[1]
Human GBM PDX (Flank)Vehicle ControlSignificant tumor growth[1]
S-Gboxin (10 mg/kg/day)Significant attenuation of tumor growth[1]
Orthotopic Mouse GBMVehicle ControlMedian Survival: ~28 days[1]
S-Gboxin (10 mg/kg/day)Median Survival: ~40 days (Enhanced survival)[1]

Impact on Glioblastoma Subtypes

While the foundational study on this compound did not explicitly classify the tested primary human GBM cells (ts12017, ts1156, ts603) into Proneural or Mesenchymal subtypes, it did establish that this compound's toxicity extends to human GBM cells with different mutational profiles.[1] The core mechanism—targeting a metabolic vulnerability in mitochondrial pH and membrane potential—is proposed to be independent of the specific genetic drivers that often define the subtypes.[9][11]

  • Mesenchymal Subtype: This subtype is associated with inflammation, invasion, and resistance to therapy.[13] Given that cancer stem cells within mesenchymal tumors may rely heavily on mitochondrial metabolism, this compound's mechanism is theoretically well-suited to target this aggressive subtype.

  • Proneural Subtype: This subtype is characterized by mutations in genes like IDH1 and TP53 and is often associated with a slightly better prognosis, though recurrence is common.[4][5] The this compound study included an IDH1-mutant human GBM line (ts603) and demonstrated its sensitivity to the drug, suggesting efficacy against the Proneural subtype.[1]

Further research is required to directly compare the efficacy of this compound across a panel of well-characterized Proneural and Mesenchymal patient-derived xenografts.

Experimental Protocols

A. Cell Viability Assay (CellTiter-Glo®)

This protocol is based on the methods used in the initial this compound screening.[1]

  • Cell Seeding: Plate GBM cells (e.g., HTS cells) or normal control cells (e.g., astrocytes) in 96-well plates at a density of 1,000-5,000 cells per well in their respective culture media.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 15 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 96 hours under appropriate conditions (e.g., 37°C, 5% CO2).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

B. Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in protein expression, such as ATF4 and phospho-S6.[1]

  • Cell Treatment & Lysis: Treat GBM cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-ATF4, anti-phospho-S6, anti-Actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

C. In Vivo Tumor Growth Assay (Xenograft Model)

This protocol outlines the methodology for assessing the anti-tumor activity of S-Gboxin in vivo.[1]

  • Cell Implantation: Subcutaneously inject primary human GBM cells (e.g., 1x10^6 cells mixed with Matrigel) into the flanks of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer S-Gboxin (e.g., 10 mg/kg) or vehicle control daily via intraperitoneal (IP) injection.

  • Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and mouse body weight every 2-3 days. Observe for any signs of toxicity.

  • Endpoint & Analysis: Continue treatment for a predefined period (e.g., 3-4 weeks) or until tumors in the control group reach the maximum allowed size. Euthanize the mice, excise the tumors, and perform histological (H&E) and immunohistochemical (e.g., Ki67) analysis.

Experimental Workflow Diagram

Gboxin_Workflow cluster_discovery Discovery & In Vitro Validation cluster_invivo Preclinical In Vivo Testing s1 High-Throughput Screen (200,000 Compounds) s2 Identify this compound: Specific toxicity to GBM cells s1->s2 s3 Cell Viability Assays (IC50 Determination on GBM vs. Normal Cells) s2->s3 s4 Mechanism of Action Studies: - Oxygen Consumption Rate (OCR) - Western Blot (ATF4, p-S6) - ATP Synthesis Assay s3->s4 s5 Develop Stable Analog (S-Gboxin) s4->s5 Promising In Vitro Results s6 Pharmacokinetic (PK) Studies s5->s6 s7 Efficacy in Xenograft Models: - Subcutaneous Flank Tumors - Orthotopic Brain Tumors s6->s7 s8 Evaluate Survival & Tumor Growth s7->s8 s9 Clinical Trial (e.g., for Diffuse Midline Glioma) s8->s9 Positive Preclinical Data

Caption: Workflow from this compound discovery to preclinical evaluation.

Conclusion and Future Directions

This compound represents a significant departure from conventional DNA-damaging chemotherapies for glioblastoma. Its unique mechanism of targeting a metabolic vulnerability in cancer cell mitochondria offers a therapeutic strategy that is potent, selective, and potentially effective against tumors resistant to standard treatments.[1][9] While initial studies are promising and demonstrate efficacy in various GBM models, including an IDH1-mutant line, further investigation is crucial.[1]

Future research should focus on:

  • Direct Comparative Studies: Head-to-head comparisons of this compound/S-Gboxin against Temozolomide in patient-derived xenograft models representing the distinct Proneural and Mesenchymal subtypes.

  • Combination Therapies: Investigating potential synergistic effects when this compound is combined with standard radiation therapy or other targeted agents. A recent study suggests that combining S-Gboxin with AMPK inhibition dramatically enhances cell death.[14]

  • Biomarker Identification: Although this compound's efficacy appears broad, identifying biomarkers that could predict patient response would be invaluable for clinical trial design.

  • Clinical Translation: The ongoing compassionate use trial for S-Gboxin in diffuse midline glioma is a critical first step in evaluating its safety and efficacy in patients.[15]

By exploiting the unique metabolic landscape of glioblastoma cells, this compound and its analogs hold the potential to overcome the limitations of current therapies and improve outcomes for patients with this devastating disease.

References

Validating Gboxin's Efficacy: A Comparative Guide to its Reliance on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gboxin's performance against other mitochondrially-targeted agents, with a focus on the critical role of mitochondrial membrane potential in its anti-cancer efficacy. Experimental data is presented to support these comparisons, and detailed protocols for key assays are provided to facilitate reproducibility.

Introduction: The Promise of Targeting Cancer Metabolism

Cancer cells exhibit distinct metabolic reprogramming to fuel their rapid proliferation and survival. One of the key alterations is the maintenance of a high mitochondrial membrane potential (ΔΨm). This elevated potential is crucial for ATP production, redox balance, and the avoidance of apoptosis. This compound, a novel small molecule, has emerged as a promising therapeutic agent that specifically targets cancer cells by exploiting their dependence on a hyperpolarized mitochondrial inner membrane. This guide delves into the experimental validation of this compound's mechanism and compares its efficacy to other compounds that interfere with mitochondrial function.

Mechanism of Action: this compound's Dependence on Mitochondrial Membrane Potential

This compound is an oxidative phosphorylation (OXPHOS) inhibitor that selectively targets and inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[1][2] Its efficacy is intrinsically linked to the high mitochondrial membrane potential characteristic of many cancer cells, including glioblastoma.[1][3]

The prevailing model for this compound's action involves:

  • Accumulation Driven by High ΔΨm: this compound is a positively charged molecule. The highly negative mitochondrial matrix of cancer cells, a consequence of their hyperpolarized inner membrane, drives the accumulation of this compound within the mitochondria.[1][4]

  • Inhibition of F0F1 ATP Synthase: Once concentrated in the mitochondrial matrix, this compound inhibits the activity of F0F1 ATP synthase.[1][2] This disruption of ATP synthesis leads to an energy crisis within the cancer cell.

  • Downstream Signaling and Cell Death: The inhibition of OXPHOS and subsequent energy depletion triggers a cascade of downstream signaling events, including the activation of the AMP-activated protein kinase (AMPK) pathway and the integrated stress response, mediated by activating transcription factor 4 (ATF4).[1][3] Ultimately, this leads to cell cycle arrest and apoptosis.[1]

  • Role of the Mitochondrial Permeability Transition Pore (mPTP): The functionality of the mitochondrial permeability transition pore (mPTP) plays a crucial role in determining sensitivity to this compound. In normal cells with a functional mPTP, the pore can open to dissipate the high mitochondrial membrane potential, thus preventing the excessive accumulation of this compound.[1][5] Many cancer cells, however, exhibit impaired mPTP function, leading to the sustained hyperpolarization that facilitates this compound's selective toxicity.[1][5]

Comparative Efficacy of Mitochondrial Inhibitors

The selective action of this compound on cancer cells with high mitochondrial membrane potential distinguishes it from other mitochondrial inhibitors. The following tables summarize the cytotoxic effects of this compound and its comparators in glioblastoma cell lines and normal cells.

Table 1: Comparative Cytotoxicity (IC50) of Mitochondrial Inhibitors in Glioblastoma (U87MG) and Normal Astrocytes

CompoundTargetU87MG IC50Normal Human Astrocytes IC50Selectivity Index (Normal/Cancer)
This compound F0F1 ATP Synthase~1 µM[1]>10 µM[1]>10
Metformin Complex I~2.5 mM[6]--
IACS-010759 Complex IData not available in U87MG--

Note: IC50 values can vary between studies depending on the experimental conditions (e.g., incubation time, cell density). The data presented here is for comparative purposes.

Table 2: Effect of Mitochondrial Inhibitors on Mitochondrial Membrane Potential (ΔΨm)

CompoundEffect on ΔΨm in Cancer CellsMechanism
This compound Initial hyperpolarization followed by depolarization[1]Inhibition of F0F1 ATP synthase leads to a backup of the proton gradient, initially increasing the potential. Prolonged inhibition and cellular stress lead to depolarization.
Metformin DepolarizationInhibition of Complex I disrupts the electron transport chain, leading to a decrease in the proton gradient and depolarization.
IACS-010759 DepolarizationInhibition of Complex I disrupts the electron transport chain, leading to a decrease in the proton gradient and depolarization.
FCCP (Control) Rapid DepolarizationUncouples the proton gradient from ATP synthesis, causing a rapid collapse of the mitochondrial membrane potential.

Experimental Protocols

Accurate assessment of mitochondrial membrane potential is critical for validating the mechanism of action of drugs like this compound. The following are detailed protocols for two common methods.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a fluorescent method that utilizes a cationic dye to measure mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a relative measure of mitochondrial polarization.

Materials:

  • JC-1 dye

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 to 5 x 10^5 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or other compounds for the specified duration. Include a positive control for depolarization (e.g., FCCP) and a vehicle control.

  • JC-1 Staining: Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 staining solution to each well.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.

  • Washing: Gently aspirate the staining solution and wash the cells twice with 100 µL of pre-warmed PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~535/595 nm for red fluorescence (J-aggregates) and ~485/535 nm for green fluorescence (JC-1 monomers).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.

TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic fluorescent dyes that accumulate in the mitochondria of living cells in a potential-dependent manner. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

Materials:

  • TMRM or TMRE dye

  • Cell culture medium

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired compounds for the specified time.

  • TMRM/TMRE Staining: Prepare a working solution of TMRM (typically 20-200 nM) or TMRE in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the staining solution to each well.

  • Incubation: Incubate the cells at 37°C for 20-30 minutes, protected from light.

  • Washing (Optional): For microscopy, you can gently wash the cells with pre-warmed PBS to reduce background fluorescence. For plate reader or flow cytometry analysis, washing may not be necessary.

  • Fluorescence Measurement: Measure the fluorescence intensity using appropriate filter sets (for TMRM/TMRE, excitation/emission is ~549/575 nm).

  • Data Analysis: The fluorescence intensity is directly proportional to the mitochondrial membrane potential. A decrease in fluorescence intensity indicates depolarization.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its impact on mitochondrial membrane potential.

Gboxin_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrial Matrix High ΔΨm High ΔΨm Gboxin_int This compound High ΔΨm->Gboxin_int Drives Gboxin_ext This compound Gboxin_ext->Gboxin_int Accumulation Mitochondrion Mitochondrion Gboxin_int->Mitochondrion F0F1 ATP Synthase F0F1 ATP Synthase Gboxin_int->F0F1 ATP Synthase Inhibits ATP Production ATP Production F0F1 ATP Synthase->ATP Production Blocks AMPK AMPK ATP Production->AMPK Decreased ATP: Increased AMP/ATP ratio pAMPK p-AMPK (Active) AMPK->pAMPK Activates ATF4 ATF4 Stress Response pAMPK->ATF4 Induces Apoptosis Apoptosis pAMPK->Apoptosis ATF4->Apoptosis mPTP mPTP (impaired) mPTP->High ΔΨm Maintains caption This compound Signaling Pathway

Caption: this compound's mechanism of action in cancer cells.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Mitochondrial Membrane Potential Assay cluster_analysis Data Analysis Seed Cells Seed Cancer Cells (e.g., U87MG) Incubate Incubate Overnight Seed Cells->Incubate Treat Cells Treat with: - this compound - Metformin - IACS-010759 - Vehicle Control - FCCP (Positive Control) Incubate->Treat Cells Stain Cells Stain with JC-1 or TMRM/TMRE Treat Cells->Stain Cells Measure Fluorescence Measure Fluorescence (Plate Reader/Microscope/Flow Cytometer) Stain Cells->Measure Fluorescence Analyze Data Calculate: - Red/Green Ratio (JC-1) - Fluorescence Intensity (TMRM/TMRE) Measure Fluorescence->Analyze Data Compare Results Compare Effects of Compounds Analyze Data->Compare Results caption Workflow for Assessing Mitochondrial Membrane Potential

Caption: Experimental workflow for ΔΨm assessment.

Conclusion

The experimental evidence strongly supports the hypothesis that the efficacy of this compound is critically dependent on the high mitochondrial membrane potential of cancer cells. Its ability to selectively accumulate in and disrupt the energy metabolism of tumor cells, while sparing normal cells with lower ΔΨm, presents a promising therapeutic window. In comparison to other mitochondrial inhibitors like metformin and IACS-010759, this compound's unique reliance on this cancer-specific phenotype, coupled with the role of the mPTP in resistance, offers a distinct mechanism of action. Further research and clinical development of this compound and similar compounds could provide novel and effective strategies for treating aggressive cancers like glioblastoma.

References

Safety Operating Guide

Navigating the Safe Disposal of Gboxin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

A review of the Safety Data Sheet (SDS) from Cayman Chemical indicates that Gboxin is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard precautionary measures for handling chemicals should always be followed.

Recommended Disposal Protocol for this compound

In the absence of explicit instructions, the following step-by-step procedure is recommended for the disposal of this compound, treating it as non-hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat. The SDS for this compound does not mandate specific breathing equipment.

Step 2: Containment Solid this compound waste should be collected in a designated, clearly labeled, and sealable container. For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and then place it in the designated solid waste container.

Step 3: Waste Segregation Segregate this compound waste from other laboratory waste streams. It should be treated as non-hazardous chemical waste unless mixed with a hazardous substance.

Step 4: Labeling The waste container must be clearly labeled as "this compound Waste" or with a similar identifier. Include the date of accumulation.

Step 5: Storage Store the sealed this compound waste container in a designated, secure area away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.

Step 6: Disposal Dispose of the contained this compound waste through your institution's chemical waste management program. Follow all local, state, and federal regulations for non-hazardous chemical waste disposal. A crucial environmental precaution is to prevent this compound from entering sewers or surface and ground water.

Quantitative Data Summary

The following table summarizes the known physical and chemical properties of this compound, as detailed in its Safety Data Sheet.

PropertyValue
Melting Point/Melting RangeUndetermined
Boiling Point/Boiling RangeUndetermined
Flash PointNot applicable
FlammabilityProduct is not flammable
Danger of ExplosionProduct does not present an explosion hazard
DensityNot determined
Solubility in WaterNot determined

This data is based on the Safety Data Sheet provided by Cayman Chemical, last revised on January 17, 2023.

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The recommended disposal procedure is based on general laboratory best practices for non-hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound in a laboratory setting.

Gboxin_Disposal_Workflow cluster_preparation Preparation cluster_containment Containment & Segregation cluster_labeling_storage Labeling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid absorb_liquid Absorb Liquid Waste with Inert Material ppe->absorb_liquid segregate Segregate from Hazardous Waste collect_solid->segregate contain_liquid Place Absorbed Waste in Solid Waste Container absorb_liquid->contain_liquid contain_liquid->segregate label_waste Label Container: 'this compound Waste' & Date segregate->label_waste store_waste Store in Secure, Designated Area label_waste->store_waste end Dispose via Institutional Chemical Waste Program store_waste->end

This compound Disposal Workflow Diagram

Personal protective equipment for handling Gboxin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Gboxin. While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity as an inhibitor of oxidative phosphorylation warrants a cautious approach to handling. Adherence to these best-practice guidelines will help ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValue
CAS Number 2101315-36-8
Molecular Formula C₂₂H₃₃N₂O₂ • Cl
Molecular Weight 393.0 g/mol
Appearance Solid
Solubility DMF: 10 mg/ml, DMSO: 12 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Storage Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Personal Protective Equipment (PPE)

Although the supplier's SDS does not mandate specific PPE, it is prudent to use standard laboratory personal protective equipment when handling this compound due to its biological effects as an inhibitor of F₀F₁ ATP synthase.[1][3] This is especially important when working with the powdered form or preparing stock solutions.

Recommended PPE:

  • Gloves: Wear two pairs of chemotherapy-rated gloves when handling this compound, especially when there is a risk of direct contact.[4] Change gloves immediately if they become contaminated.

  • Lab Coat: A disposable, solid-front gown is recommended to protect against spills.[5]

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes from splashes.

  • Respiratory Protection: If there is a risk of aerosolization, such as when weighing the powder, work in a certified chemical fume hood or a biological safety cabinet.[6]

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Prepare to handle this compound assess_task Assess the task: - Weighing powder? - Preparing solution? - Administering to cells? start->assess_task ppe_standard Standard PPE: - Safety glasses - Lab coat - Single pair of gloves assess_task->ppe_standard Low-risk task (e.g., handling sealed vial) ppe_enhanced Enhanced PPE: - Safety glasses/goggles - Disposable gown - Double chemotherapy gloves assess_task->ppe_enhanced Direct handling (e.g., preparing solution) fume_hood Work in a certified chemical fume hood or BSC assess_task->fume_hood Risk of aerosolization (e.g., weighing powder) end Proceed with experiment ppe_standard->end ppe_enhanced->end fume_hood->ppe_enhanced

Caption: PPE selection workflow for handling this compound.

Operational Plan for Handling this compound

1. Preparation and Weighing:

  • When working with powdered this compound, conduct all weighing and initial dilutions inside a certified chemical fume hood or a Class II Biosafety Cabinet to prevent inhalation of airborne particles.[6]

  • Use anti-static weigh paper or a weighing boat.

  • Ensure all necessary equipment (spatulas, tubes, solvents) is prepared and within reach to minimize movement and potential for spills.

2. Solution Preparation:

  • Prepare stock solutions in a fume hood.

  • This compound is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2).[1]

  • Cap vials tightly and vortex or sonicate as needed to ensure complete dissolution.

3. Cell Culture and In Vivo Administration:

  • When adding this compound solutions to cell cultures, wear appropriate PPE.

  • For in vivo studies, exercise caution to avoid needle sticks. Use needle-locking syringes if possible.[5]

  • All animal bedding and waste from treated animals should be handled as hazardous waste.[7]

Spill and Disposal Plan

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill Cleanup:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Assess the Spill:

    • Small Spill (liquid): Absorb with inert material (e.g., absorbent pads, vermiculite).

    • Small Spill (powder): Gently cover with a damp paper towel to avoid creating dust, then wipe up.[5]

  • Decontaminate: Clean the spill area with a detergent solution, followed by a water rinse.[5]

  • Dispose: Place all cleanup materials in a sealed, labeled hazardous waste container.

Disposal:

  • Unused this compound: Dispose of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, absorbent pads) should be collected in a designated, sealed hazardous waste container.[7]

  • Sharps: Needles and syringes used for this compound administration must be disposed of in a designated sharps container for chemotherapy or hazardous drugs.[5]

Gboxin_Disposal_Workflow This compound Waste Disposal Workflow start Start: Generate this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Contaminated Solids: - Gloves, tubes, pads waste_type->solid_waste Solid liquid_waste Unused Solutions waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps: - Needles, syringes waste_type->sharps_waste Sharps solid_container Seal in labeled hazardous waste bag/container solid_waste->solid_container liquid_container Collect in sealed, labeled hazardous liquid waste container liquid_waste->liquid_container sharps_container Place in designated chemotherapy sharps container sharps_waste->sharps_container waste_pickup Arrange for hazardous waste pickup by EHS solid_container->waste_pickup liquid_container->waste_pickup sharps_container->waste_pickup end End: Waste Disposed waste_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.